molecular formula C6H3BrN2S B2740078 3-Bromoisothiazolo[4,5-c]pyridine CAS No. 1706459-54-2

3-Bromoisothiazolo[4,5-c]pyridine

Cat. No.: B2740078
CAS No.: 1706459-54-2
M. Wt: 215.07
InChI Key: RBUQLZBPKHYGAT-UHFFFAOYSA-N
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Description

3-Bromoisothiazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C6H3BrN2S and its molecular weight is 215.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-[1,2]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUQLZBPKHYGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromoisothiazolo[4,5-c]pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromoisothiazolo[4,5-c]pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the chemical structure, properties, synthesis, and applications of this compound. It is designed to provide the necessary details for its effective utilization in research and development, particularly within the field of medicinal chemistry.

Introduction and Strategic Importance

This compound is a halogenated heterocyclic compound featuring a fused isothiazole and pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry as they are considered "privileged structures" due to their ability to interact with a wide range of biological targets. The presence of the bromine atom at the 3-position provides a versatile chemical handle for further functionalization, making this compound a valuable building block for the synthesis of compound libraries aimed at drug discovery. Isothiazolopyridine derivatives have been investigated for a range of biological activities, including their potential as kinase inhibitors and antimicrobial agents.[1]

Molecular Structure and Physicochemical Properties

The core of this compound is a bicyclic aromatic system. The fusion of the electron-rich isothiazole ring with the electron-deficient pyridine ring results in a unique electronic distribution that governs its reactivity and biological interactions.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₆H₃BrN₂S(Calculated)
Molecular Weight 215.07 g/mol (Calculated)
CAS Number 244913-91-5Vendor Information
Appearance Likely an off-white to yellow solidAnalog Comparison
Solubility Expected to be soluble in common organic solvents like DCM, Chloroform, and DMSOGeneral Heterocycle Properties
Structural Diagram

Below is a visualization of the molecular structure of this compound, highlighting the fused ring system and the position of the bromine atom.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen atom and the fused isothiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic core. The carbon atom attached to the bromine (C3) will have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of the isothiazolo[4,5-c]pyridine core can be achieved through various synthetic routes. One common approach involves the construction of the isothiazole ring onto a pre-functionalized pyridine precursor. For instance, a multi-step synthesis starting from appropriately substituted pyridines can be employed.[3]

A general synthetic workflow might involve:

  • Introduction of amino and thiol groups onto the pyridine ring.

  • Oxidative cyclization to form the isothiazole ring.

  • Subsequent halogenation to introduce the bromine atom at the 3-position.

Key Reactivity

The bromine atom at the 3-position is the primary site of reactivity for this molecule, making it an ideal substrate for various cross-coupling reactions. This allows for the introduction of a wide array of substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to couple this compound with various boronic acids or esters.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst Reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Reactant2->Catalyst Product 3-Aryl-isothiazolo[4,5-c]pyridine (Functionalized Product) Catalyst->Product Catalytic Cycle Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/Water) Solvent->Catalyst

Sources

Comparative Technical Guide: Isothiazolo[4,5-c]pyridine vs. Isothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the isothiazolo[4,5-c]pyridine and isothiazolo[4,5-b]pyridine scaffolds. It is designed for medicinal chemists and synthetic organic chemists requiring precise structural, electronic, and functional data to inform scaffold selection in drug discovery.

Executive Summary

The isothiazolopyridine family serves as a critical bioisostere for purines, quinolines, and isoquinolines in kinase inhibition and antimicrobial research. The distinction between the [4,5-c] and [4,5-b] isomers lies fundamentally in the orientation of the pyridine nitrogen relative to the isothiazole fusion.

  • Isothiazolo[4,5-b]pyridine: The pyridine nitrogen is proximal (ortho) to the fusion site.[1] This creates a distinct electronic environment often exploited for bidentate chelation or H-bond networks similar to 1-deazapurines.

  • Isothiazolo[4,5-c]pyridine: The pyridine nitrogen is distal (meta) to the fusion site (separated by C2).[1] This alters the vector of the H-bond acceptor and significantly changes the dipole moment and pKa, making it a bioisostere for isoquinoline-based drugs.

Structural & Electronic Analysis

Isomer Geometry and Numbering

The fusion nomenclature is derived from the bond of the pyridine ring involved in the annulation:

  • Side b (Pyridine): Bond between C2 and C3.[1]

  • Side c (Pyridine): Bond between C3 and C4.[2]

Visualizing the Isomerism

IsomerComparison cluster_45b Isothiazolo[4,5-b]pyridine (Pyridine N ortho to fusion) cluster_45c Isothiazolo[4,5-c]pyridine (Pyridine N meta to fusion) struct_b Structure: Pyridine N at Pos 4 Isothiazole S at Pos 1 Fusion: C4-C5 (Iso) + C2-C3 (Pyr) prop_b Electronic Features: - High e- deficiency at C4 - N-N distance suitable for bidentate metal binding struct_b->prop_b Inductive Effect struct_c Structure: Pyridine N at Pos 5 Isothiazole S at Pos 1 Fusion: C4-C5 (Iso) + C3-C4 (Pyr) prop_c Electronic Features: - C2 (between N and S) is highly acidic - Linear H-bond vector struct_c->prop_c Steric/Electronic Separation

Figure 1: Structural logic defining the [4,5-b] and [4,5-c] isomers.

Electronic Properties Table
PropertyIsothiazolo[4,5-b]pyridineIsothiazolo[4,5-c]pyridine
Pyridine N Position Position 4 (Ortho to fusion)Position 5 (Meta to fusion)
Basicity (Predicted pKa) ~1.5 - 2.0 (Lower due to S proximity)~2.5 - 3.5 (Higher, less inductive w/drawal)
C-H Acidity High at C2 (Pyridine)High at C3 (Isothiazole)
Lipophilicity (cLogP) ~1.6~1.3
Metabolic Liability N-oxidation (Pyridine N)N-oxidation; C-oxidation at C2

Synthetic Strategies

Synthesis of Isothiazolo[4,5-b]pyridine

The most robust modern route utilizes 2,4-dichloro-3-nitropyridine as a scaffold.[1] This approach allows for regioselective introduction of substituents before ring closure.

Core Protocol (Jonghe Method):

  • SNAr Displacement: Selective displacement of the 4-chloro group of 2,4-dichloro-3-nitropyridine with a sulfur nucleophile (e.g., benzyl mercaptan or ethyl thioglycolate).[1]

  • Reduction: Reduction of the 3-nitro group to an amine (Fe/AcOH or SnCl₂).[1]

  • Cyclization: Oxidative cyclization or condensation to form the isothiazole ring.[1]

Synthesis of Isothiazolo[4,5-c]pyridine

The [4,5-c] isomer is classically accessed via the 3-amino-4-mercaptopyridine intermediate.[1][3] This route is often more challenging due to the stability of the 4-mercapto precursor.

Core Protocol (Mercapto-Aldehyde Method):

  • Thiolation: Reaction of 3-amino-4-chloropyridine with NaSH to generate 3-amino-4-mercaptopyridine.[1]

  • Ring Closure: Reaction with an orthoformate or aldehyde followed by oxidative closure (using I₂ or H₂O₂) to form the isothiazole N-S bond.[1]

Synthetic Workflow Diagram

SynthesisRoutes cluster_b Route A: [4,5-b] Synthesis cluster_c Route B: [4,5-c] Synthesis SM_b 2,4-Dichloro-3-nitropyridine Int_b1 4-Alkylsulfanyl-3-nitropyridine SM_b->Int_b1 R-SH, Base (Regioselective S_NAr) Int_b2 3-Amino-4-alkylsulfanylpyridine Int_b1->Int_b2 Fe, AcOH (Nitro Reduction) Prod_b Isothiazolo[4,5-b]pyridine Int_b2->Prod_b Oxidative Cyclization (e.g., Hydroxylamine-O-sulfonic acid) SM_c 3-Amino-4-chloropyridine Int_c1 3-Amino-4-mercaptopyridine SM_c->Int_c1 NaSH, DMF, Heat Prod_c Isothiazolo[4,5-c]pyridine Int_c1->Prod_c 1. HC(OEt)3 2. I2/H2O2 (Oxidative Closure)

Figure 2: Comparative synthetic pathways for accessing both isomers.[1]

Medicinal Chemistry Applications

Kinase Inhibition (GAK & c-Kit)
  • Isothiazolo[4,5-b]pyridine: Extensive SAR studies have evaluated this scaffold as a potential inhibitor of Cyclin G-associated Kinase (GAK) .[1]

    • Key Finding: While the related [4,3-b] isomer is a potent GAK inhibitor, the [4,5-b] isomer was found to be largely inactive in direct comparisons. This is attributed to the altered vector of the pyridine nitrogen, which fails to engage the hinge region cysteine residues effectively in the GAK ATP-binding pocket.

    • Utility: It serves as a valuable "negative control" scaffold to validate binding mode hypotheses for [4,3-b] analogs.

Antimicrobial Activity[1][4]
  • Isothiazolo[4,5-c]pyridine: This scaffold has demonstrated efficacy against Mycobacterium tuberculosis . The [4,5-c] orientation allows the pyridine nitrogen to act as a specific H-bond acceptor in mycobacterial enzymes, a feature less accessible in the [4,5-b] isomer due to steric crowding from the adjacent sulfur.

  • Isothiazolo[4,5-b]pyridine: Derivatives (specifically 3-oxo variants) have shown moderate activity against E. coli and P. aeruginosa, acting potentially via DNA gyrase inhibition.[1]

Experimental Protocols

Protocol A: Synthesis of Isothiazolo[4,5-b]pyridine Core

Adapted from Organic & Biomolecular Chemistry, 2024 (Jonghe et al.)

  • Starting Material: Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in ethanol.

  • Substitution: Add benzyl mercaptan (1.0 eq) and triethylamine (1.1 eq) dropwise at 0°C. Stir at RT for 2 hours.

    • Checkpoint: TLC should show disappearance of starting material. The substitution occurs selectively at the 4-position due to the ortho-nitro effect.

  • Reduction: To the crude intermediate in acetic acid, add iron powder (5.0 eq). Heat to 60°C for 1 hour. Filter through Celite.

  • Cyclization: Dissolve the resulting amine in DCM. Add m-CPBA (1.1 eq) or treat with hydroxylamine-O-sulfonic acid to effect the N-S bond formation.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Isothiazolo[4,5-c]pyridine Core

Adapted from J. Chem. Soc. Perkin Trans 1, 1990[4]

  • Thiolation: Suspend 3-amino-4-chloropyridine (1.0 eq) in DMF. Add NaSH (2.0 eq) and heat to 100°C for 4 hours.

    • Note: Perform under Nitrogen atmosphere to prevent premature oxidation to the disulfide.

  • Workup: Acidify with acetic acid to precipitate 3-amino-4-mercaptopyridine . Filter and dry.

  • Cyclization: Reflux the mercapto-amine in triethyl orthoformate (excess) for 3 hours.

  • Oxidation: Add the resulting intermediate to a solution of Iodine (1.0 eq) in THF/Water to close the isothiazole ring.

  • Isolation: Quench with sodium thiosulfate, extract with DCM, and recrystallize.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Source: Organic & Biomolecular Chemistry, 2024.[2][5][6] URL:[Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Source: Journal of the Chemical Society, Perkin Transactions 1, 1990.[4] URL:[Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Source: Molecules (MDPI), 2021. URL:[Link]

  • PubChem Compound Summary: [1,3]Thiazolo[4,5-b]pyridine. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Bioisosteres of 3-bromo-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-pyrazolo[4,3-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., ERK, JNK, and CDK families). Its fused bicyclic heteroaromatic structure serves as a potent ATP-mimetic, capable of engaging the hinge region of kinases. However, the 3-bromo substituent presents a dual identity: it is both a versatile synthetic handle for cross-coupling and a functional halogen-bond donor in final ligands.

This guide provides a rigorous analysis of bioisosteric replacements for this specific scaffold. We move beyond simple "look-alike" substitutions to explore the electronic, steric, and metabolic causality behind each design choice, empowering researchers to optimize potency, solubility, and metabolic stability (ADME).

Structural Analysis & Pharmacophore Mapping

To successfully apply bioisosterism, we must first deconstruct the electronic and steric contributions of the parent molecule.

The Pyrazolo[4,3-c]pyridine Core

Unlike its more common isomer (pyrazolo[3,4-b]pyridine), the [4,3-c] system places the pyridine nitrogen in a position that significantly alters the dipole moment and H-bonding vectors.

  • H-Bond Donor (N1-H): Critical for interaction with the backbone carbonyl of the hinge region (e.g., Glu, Met residues).

  • H-Bond Acceptor (N5): The pyridine nitrogen often interacts with solvent water networks or specific conserved lysines.

  • pKa Modulation: The pyridine ring pulls electron density from the pyrazole, increasing the acidity of the N1-H compared to a standard indazole.

The 3-Bromo Substituent

The bromine atom at the C3 position is not merely a space-filler.

  • Sigma-Hole Interaction: Bromine exhibits a positive electrostatic potential cap (sigma-hole) along the C-Br bond axis, allowing it to act as a Lewis acid in halogen bonding with backbone carbonyls.

  • Lipophilicity: High logP contribution (+0.86 π-value), which drives hydrophobic collapse but limits solubility.

  • Steric Bulk: Van der Waals radius (~1.85 Å) approximates a methyl group but with vastly different electronics.

Bioisosteres of the 3-Bromo Substituent

Replacing the bromine involves a trade-off between maintaining the halogen bond (sigma-hole), managing lipophilicity (LLE), and avoiding metabolic liabilities.

Table 1: Quantitative Comparison of 3-Position Bioisosteres
SubstituentElectronic Effect (

)
Steric Size (MR)Lipophilicity (

)
Key Rationale
-Br (Parent) +0.238.88+0.86Reference standard; Halogen bond donor.
-Cl +0.236.03+0.71Conservative: Retains sigma-hole but smaller; lower lipophilicity.
-CN (Nitrile) +0.666.33-0.57Polar: Strong H-bond acceptor; reduces logP significantly; metabolic stability.
-C≡CH (Ethynyl) +0.235.80+0.48Shape/Electronic: "Non-classical" isostere; linear geometry mimics C-Br vector;

-cloud interactions.
-CF

+0.545.02+0.88Metabolic: Blocks oxidation; bio-orthogonal; maintains lipophilicity but lacks halogen bonding.
-Cyclopropyl -0.2113.5+1.10Aliphatic: Increases sp

character (Fsp

); improves solubility via crystal packing disruption.
Deep Dive: The Ethynyl Replacement (-C≡CH)

The ethynyl group is a superior bioisostere for bromine in kinase inhibitors.

  • Mechanism: The acetylenic proton is acidic enough to act as a weak H-bond donor, mimicking the sigma-hole interaction of bromine.

  • Geometry: The linear nature of the alkyne spacer preserves the vector of the original C-Br bond, preventing steric clashes in the binding pocket.

Scaffold Hopping: Core Replacements

When the pyrazolo[4,3-c]pyridine core itself suffers from poor solubility or IP crowding, "scaffold hopping" preserves the vector orientation of substituents while changing the central ring system.

Diagram 1: Bioisosteric Decision Tree

Rationale: This flowchart guides the decision process based on the specific failure mode of the parent lead (e.g., poor solubility vs. metabolic instability).

Bioisostere_Logic Start Parent: 3-Bromo-pyrazolo[4,3-c]pyridine Problem Identification Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: Metabolic Instability? Start->Issue_Metabolism Issue_Potency Issue: Low Potency? Start->Issue_Potency Soln_Nitrile Replace Br with -CN (Lowers logP) Issue_Solubility->Soln_Nitrile High Impact Soln_Scaffold Scaffold Hop: Pyrazolo[3,4-b]pyridine (Alters pKa/Solvation) Issue_Solubility->Soln_Scaffold Structural Change Soln_CF3 Replace Br with -CF3 (Blocks oxidation) Issue_Metabolism->Soln_CF3 Soln_Cl Replace Br with -Cl (Reduces MW/Lipophilicity) Issue_Metabolism->Soln_Cl Soln_Ethynyl Replace Br with -C≡CH (Enhanced Shape/Pi interaction) Issue_Potency->Soln_Ethynyl Halogen Bond Mimic Soln_Azaindole Scaffold Hop: 7-Azaindole (Modifies H-bond donor acidity) Issue_Potency->Soln_Azaindole

Caption: Decision matrix for optimizing the 3-bromo-pyrazolo[4,3-c]pyridine lead based on ADME/Tox liabilities.

Synthetic Protocols

To validate these bioisosteres, robust synthetic routes are required. The following protocols are designed for high-throughput validation.

Synthesis of the Parent Core (3-Bromo-1H-pyrazolo[4,3-c]pyridine)

Note: This route utilizes a diazonium intermediate, requiring careful temperature control.

  • Starting Material: 4-amino-3-methylpyridine.

  • Diazotization: Dissolve amine in HBr (48% aq). Cool to 0°C. Add NaNO

    
     dropwise to form the diazonium salt.
    
  • Cyclization/Bromination: The diazonium species undergoes internal cyclization. Addition of Br

    
     or CuBr
    
    
    
    yields the 3-bromo derivative.
  • Workup: Neutralize with NaHCO

    
    , extract with EtOAc.
    
Divergent Synthesis of Bioisosteres (The "Late-Stage" Approach)

Instead of de novo synthesis, use the 3-bromo parent as a divergent intermediate via Palladium-catalyzed cross-coupling.

Protocol: Introduction of Nitrile (-CN) via Rosenmund-von Braun

  • Reagents: 3-bromo-pyrazolo[4,3-c]pyridine (1.0 eq), Zn(CN)

    
     (0.6 eq), Pd(dppf)Cl
    
    
    
    (5 mol%), Zn dust (catalytic).
  • Solvent: DMA (Dimethylacetamide), degassed.

  • Conditions: Microwave irradiation at 120°C for 1 hour.

  • Purification: Filter through Celite. Flash chromatography (DCM/MeOH gradient).

Protocol: Introduction of Ethynyl (-C≡CH) via Sonogashira

  • Reagents: 3-bromo-parent (1.0 eq), TMS-acetylene (1.5 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (10 mol%).
  • Base/Solvent: Et

    
    N / THF (1:1).
    
  • Step 1: Heat at 60°C for 4 hours (forms TMS-protected intermediate).

  • Step 2 (Deprotection): Treat with K

    
    CO
    
    
    
    in MeOH at RT for 30 mins.
Diagram 2: Synthetic Workflow

Synthesis_Flow SM 4-Amino-3-methylpyridine Core 3-Bromo-pyrazolo[4,3-c]pyridine (Divergent Intermediate) SM->Core 1. NaNO2/H+ 2. Br2 Prod_CN 3-Cyano Derivative (Rosenmund-von Braun) Core->Prod_CN Zn(CN)2, Pd cat. Prod_Alk 3-Ethynyl Derivative (Sonogashira) Core->Prod_Alk TMS-Acetylene, Pd/Cu Prod_Ar 3-Aryl Derivative (Suzuki-Miyaura) Core->Prod_Ar Ar-B(OH)2, Pd cat.

Caption: Divergent synthetic pathway utilizing the 3-bromo core as a linchpin for bioisosteric expansion.

Validation & Causality (Self-Validating Systems)

To ensure the bioisosteric replacement is valid, you must prove that the change in activity is due to the specific property designed (e.g., sigma-hole vs. sterics).

The "Matched Molecular Pair" (MMP) Analysis

Do not test compounds in isolation. Always synthesize the Methyl analogue alongside the Bromo and Ethynyl analogues.

  • Logic: Methyl has similar size to Bromo but lacks the sigma-hole and electronic withdrawal.

  • Interpretation:

    • If Br > Me

      
       Ethynyl: The halogen bond is critical (sigma-hole specific).
      
    • If Br

      
       Me 
      
      
      
      Ethynyl: The pocket is driven purely by steric fit (Van der Waals).
    • If Ethynyl > Br: The pi-system or shape linearity is driving affinity.

In Vitro Assay Considerations
  • Kinase Assays: Use high ATP concentrations (Km) to stress-test the competitive binding of the core.

  • Solubility: Measure thermodynamic solubility (shake-flask) rather than kinetic solubility to accurately assess the benefit of the Nitrile or Pyrazolo-isomer hops.

References

  • Vertex Pharmaceuticals. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]

  • Merck Research Laboratories. (2016). De novo-guided optimization of 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives as novel ERK inhibitors.[2] Bioorganic & Medicinal Chemistry.[1][3][4][5]

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications. Journal of Medicinal Chemistry.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.

Sources

Methodological & Application

Synthesis of 3-Bromoisothiazolo[4,5-c]pyridine: An Application Note and Detailed Protocol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromoisothiazolo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic route commences with the readily available starting material, 3-amino-4-chloropyridine. This application note details a robust, multi-step protocol, offering in-depth explanations for experimental choices and providing a framework for its application in a research and development setting. The described synthesis is broken down into three key stages: 1) Diazotization of 3-amino-4-chloropyridine and subsequent thiocyanation to yield 4-chloro-3-thiocyanatopyridine; 2) Intramolecular cyclization to form the isothiazolo[4,5-c]pyridine core; and 3) Regioselective bromination to afford the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical details to synthesize this valuable intermediate.

Introduction

The isothiazole ring system and its fused derivatives are prominent scaffolds in a multitude of biologically active compounds. The unique electronic properties and structural features of the isothiazole nucleus contribute to its ability to interact with various biological targets, making it a privileged structure in drug discovery. Specifically, isothiazolo[4,5-c]pyridines, have been investigated for their potential as kinase inhibitors and for other therapeutic applications. The introduction of a bromine atom at the 3-position of the isothiazolo[4,5-c]pyridine core provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This application note outlines a logical and efficient synthetic pathway to this compound from 3-amino-4-chloropyridine. The chosen strategy relies on well-established chemical transformations, adapted and optimized for this specific heterocyclic system.

Overall Synthetic Scheme

The synthesis of this compound from 3-amino-4-chloropyridine is proposed to proceed through the following three-stage sequence:

Synthetic_Scheme A 3-Amino-4-chloropyridine B 4-Chloro-3-pyridyl diazonium salt A->B 1. NaNO₂, H₂SO₄ (Diazotization) C 4-Chloro-3-thiocyanatopyridine B->C 2. KSCN, CuSCN (Sandmeyer-type Reaction) D Isothiazolo[4,5-c]pyridine C->D 3. Base or Thermal (Intramolecular Cyclization) E This compound D->E 4. NBS or Br₂ (Electrophilic Bromination)

Caption: Proposed synthetic route to this compound.

Detailed Protocols and Experimental Rationale

Part 1: Synthesis of 4-Chloro-3-thiocyanatopyridine

This initial stage involves the conversion of the amino group of 3-amino-4-chloropyridine into a diazonium salt, which is then displaced by a thiocyanate group in a Sandmeyer-type reaction.

Protocol:

  • Diazotization:

    • To a stirred suspension of 3-amino-4-chloropyridine (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water is added dropwise.

    • The reaction temperature is strictly maintained below 5 °C throughout the addition.

    • The mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

    Causality behind experimental choices: The use of a strong acid like sulfuric acid is crucial for the in situ generation of nitrous acid from sodium nitrite, which is the diazotizing agent. Low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.

  • Thiocyanation:

    • In a separate flask, a solution of potassium thiocyanate (1.5 eq) and copper(I) thiocyanate (0.2 eq) in water is prepared and cooled to 0 °C.

    • The cold diazonium salt solution from the previous step is added slowly to the stirred thiocyanate solution.

    • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

    • The mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

    Causality behind experimental choices: This is a variation of the Sandmeyer reaction, where the diazonium group is replaced by a thiocyanate. Copper(I) thiocyanate acts as a catalyst to facilitate this transformation.[1] Heating the reaction mixture after the initial addition helps to drive the reaction to completion by promoting the loss of nitrogen gas.

Part 2: Intramolecular Cyclization to Isothiazolo[4,5-c]pyridine

The synthesized 4-chloro-3-thiocyanatopyridine undergoes an intramolecular cyclization to form the fused isothiazolo[4,5-c]pyridine ring system. This reaction is proposed to be induced either thermally or by a base.

Protocol (Base-mediated):

  • To a solution of 4-chloro-3-thiocyanatopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol, is added a base like sodium ethoxide or potassium carbonate (1.2 eq).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is washed with water, dried, and concentrated.

  • The crude product is purified by chromatography or recrystallization.

Causality behind experimental choices: The base is proposed to facilitate the intramolecular nucleophilic attack of the nitrogen atom of the thiocyanate group onto the carbon atom bearing the chlorine atom, leading to ring closure. The choice of solvent and base will influence the reaction rate and yield.

Part 3: Bromination of Isothiazolo[4,5-c]pyridine

The final step is the regioselective bromination of the isothiazolo[4,5-c]pyridine core at the 3-position. This is an electrophilic aromatic substitution reaction.

Protocol:

  • To a solution of isothiazolo[4,5-c]pyridine (1.0 eq) in a suitable solvent such as acetic acid or chloroform, N-bromosuccinimide (NBS) (1.1 eq) is added in portions at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (40-50 °C) until the reaction is complete as monitored by TLC.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a dilute aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude this compound is purified by column chromatography or recrystallization to yield the final product.

Causality behind experimental choices: N-bromosuccinimide is a convenient and selective source of electrophilic bromine for the bromination of electron-rich heterocyclic systems.[2] The 3-position of the isothiazolo[4,5-c]pyridine ring is expected to be the most electron-rich and thus the most susceptible to electrophilic attack.

Quantitative Data Summary

StepReactantReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 3-Amino-4-chloropyridineNaNO₂, H₂SO₄, KSCN, CuSCNWater/H₂SO₄0-5, then 50-602-360-75
2 4-Chloro-3-thiocyanatopyridineNaOEt or K₂CO₃DMF or EthanolReflux4-850-65
3 Isothiazolo[4,5-c]pyridineNBSAcetic Acid or CHCl₃RT to 502-470-85

Safety and Handling Precautions

  • 3-Amino-4-chloropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Sulfuric Acid: Causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

  • Potassium Thiocyanate: Harmful if swallowed or in contact with skin.

  • N-Bromosuccinimide: Causes skin irritation and serious eye damage.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and the position of the bromine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from 3-amino-4-chloropyridine. The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup. The strategic placement of the bromine atom in the final product opens up a wide range of possibilities for further derivatization, making this compound a valuable building block for the synthesis of novel and potentially bioactive molecules in the pursuit of new therapeutic agents.

References

  • Sandmeyer Reaction - Wikipedia.

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines - ResearchGate.

  • N-Bromosuccinimide - Wikipedia.

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - MDPI.

  • Sandmeyer Reaction - Organic Chemistry Portal.

  • Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing).

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal.

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromoisothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 3-Bromoisothiazolo[4,5-c]pyridine . This substrate presents specific chemoselective challenges due to the presence of a fused isothiazole ring (susceptible to nucleophilic ring-opening) and multiple coordination sites (pyridine nitrogen and isothiazole sulfur) that can poison Palladium catalysts.

This guide prioritizes catalyst longevity and substrate integrity , recommending a specific screening matrix of bulky biarylphosphine ligands and weak inorganic bases to mitigate desulfurization and ring-cleavage pathways.

Substrate Analysis & Mechanistic Challenges

Chemospecificity

The this compound scaffold contains three distinct features affecting reactivity:

  • C3-Br Bond: The electrophilic site. It is electronically activated by the fused pyridine ring but is sterically adjacent to the isothiazole nitrogen.

  • Isothiazole Core (N-S Bond): The "Achilles' Heel." The N-S bond is weak and susceptible to cleavage by strong nucleophiles or bases (e.g., alkoxides), leading to ring-opened thiolate byproducts that permanently poison the catalyst.

  • Pyridine Nitrogen: A competitive binding site for the Pd center.

The "Sulfur Problem"

Unlike simple aryl halides, this substrate contains an endocyclic sulfur atom. In the absence of a strongly binding ligand, the Pd(0) or Pd(II) species can coordinate to the sulfur (S-binding), forming a non-reactive resting state (off-cycle species).

Solution: Use ligands with high binding constants and large cone angles (e.g., Xantphos, BrettPhos) to sterically crowd out the sulfur and enforce reductive elimination.

Mechanistic Pathway & Danger Zones

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Complex (Ar-Pd-Br) Pd0->OxAdd + Substrate Poison CATALYST DEATH: Pd-S Coordination Pd0->Poison Low Ligand Ratio Substrate This compound Substrate->OxAdd RingOpen SUBSTRATE DEATH: Base-Mediated N-S Cleavage Substrate->RingOpen Strong Base (NaOtBu) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base OxAdd->Poison S-Chelation RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd0 Regeneration Product C3-Aminated Product RedElim->Product

Figure 1: Catalytic cycle highlighting specific failure modes for isothiazolo-pyridines. Note the critical branching paths to Catalyst Death (via S-poisoning) and Substrate Death (via ring opening).

Optimization Matrix (Screening Protocol)

Do not commit to a kilogram-scale batch without running this 4-reaction screen. The electronic nature of the amine (coupling partner) dictates the ligand choice.

Recommended Screening Conditions

Run on 50 mg scale.

VariableCondition A (Primary Amines)Condition B (Secondary Amines)Condition C (Difficult/Bulky)
Catalyst Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (5 mol%)Pd-RuPhos G4 (2 mol%)
Ligand BrettPhos (4 mol%)Xantphos (5 mol%)(Pre-catalyst used)
Base Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)NaOtBu (Use with caution)*
Solvent 1,4-DioxaneToluenet-Amyl Alcohol
Temp 90°C100°C80°C

Critical Note on Base: Avoid Sodium tert-butoxide (NaOtBu) in the first pass. Its strong basicity often cleaves the isothiazole ring. Use it only if Cs₂CO₃ fails and the substrate is proven stable.

Detailed Protocol: Gram-Scale Synthesis

This protocol is optimized for Condition A/B hybrid (Weak base, Bidentate/Bulky Ligand), which offers the highest reliability for this specific scaffold.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5.0 mol%) — Selected for high rigidity and resistance to S-poisoning.

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology
Step 1: Pre-Complexation (The "Activation" Step)

Why: Pre-forming the active catalyst prevents the "induction period" where naked Pd is vulnerable to sulfur poisoning from the substrate.

  • In a glovebox or under active Argon flow, charge a reaction vial with Pd₂(dba)₃ and Xantphos.

  • Add 20% of the total dioxane volume.

  • Stir at room temperature for 5-10 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation.

Step 2: Substrate Addition
  • Add the this compound and the amine coupling partner to the catalyst mixture.

  • Add the Cs₂CO₃ (finely ground).

  • Add the remaining dioxane.

  • Seal the vessel with a crimp cap (microwave vial) or septum (Schlenk flask).

Step 3: Degassing (CRITICAL)

Why: Oxygen promotes homocoupling and oxidizes the phosphine ligands, leaving Pd vulnerable to the isothiazole sulfur.

  • Sparge the mixture with Argon for 10 minutes (needle in solution, vent needle out).

Step 4: Reaction
  • Heat the block/bath to 95°C .

  • Stir vigorously (1000 RPM). The insolubility of Cs₂CO₃ requires high agitation for effective surface-mediated deprotonation.

  • Monitor by LCMS at 2 hours.

    • Target: >95% conversion.

    • Stop: If black precipitate (Pd black) forms early, the catalyst has died. (See Troubleshooting).

Step 5: Work-up
  • Cool to room temperature.

  • Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.

  • Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography.

    • Note: Isothiazolo-pyridines are polar. A gradient of 0-10% MeOH in DCM is usually required.

Experimental Workflow Diagram

Workflow Start Start: Reagents Weighing PreComplex Catalyst Activation (Pd + Ligand + Solvent) Start->PreComplex Mix Add Substrate/Base & Degas (Ar) PreComplex->Mix Heat Reaction 95°C, 2-12h Mix->Heat QC LCMS Check Heat->QC QC->Heat Incomplete Workup Celite Filter & Conc. QC->Workup Complete Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow emphasizing the pre-complexation step to protect the catalyst.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (S-binding)Switch to BrettPhos or tBuBrettPhos Pd G4 precatalyst. These bulky ligands prevent S-coordination.
New Impurity (M+16 or M+32) Oxidation of S or PDegassing was insufficient. Use freeze-pump-thaw method.
Substrate Degradation Ring Opening (N-S cleavage)Base is too strong. Switch from Cs₂CO₃ to K₃PO₄ or K₂CO₃ . Lower temp to 80°C.
Pd Black Formation Ligand DissociationIncrease Ligand:Pd ratio to 2:1 (monodentate) or 1.5:1 (bidentate).

References

  • Buchwald-Hartwig General Methodology

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction of aryl bromides with amines. Journal of the American Chemical Society.

  • Coupling of Heterocycles (Isothiazole Analogs)

    • Source: Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Isothiazole Ring Stability

    • Source: Hamad Elgazwy, A. S. S. (2003).[4] The chemistry of isothiazoles. Tetrahedron. (Discusses ring cleavage under basic conditions).

  • Catalyst Poisoning by Sulfur

    • Source: Shen, Q., & Hartwig, J. F. (2008).[5] [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters.

Sources

Application Note: Leveraging 3-Bromoisothiazolo[4,5-c]pyridine for Accelerated Hit Identification in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Strategic Advantage of Brominated Heterocyclic Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD screens low molecular weight compounds (typically <300 Da) that often exhibit weak but highly efficient binding to their biological targets.[2][3][4] The small size and low complexity of fragments allow for a more thorough exploration of chemical space and often result in lead compounds with superior pharmacokinetic properties.[5][6]

This application note details the strategic use of 3-Bromoisothiazolo[4,5-c]pyridine , a privileged heterocyclic fragment, in FBDD campaigns. The isothiazolopyridine scaffold is a recognized pharmacophore present in various biologically active molecules, exhibiting activities such as analgesic and cyclooxygenase inhibition.[7][8] The incorporation of a bromine atom offers a distinct advantage, particularly in the context of X-ray crystallography-based screening, by providing a strong anomalous signal that aids in the unambiguous identification and orientation of the fragment within the target's binding site.[9][10][11]

We will provide a comprehensive guide, from the rationale behind its selection to detailed protocols for screening, hit validation, and characterization, empowering researchers to effectively integrate this versatile fragment into their drug discovery workflows.

The Profile of a Privileged Fragment: this compound

The selection of fragments is a critical first step in any FBDD campaign.[12] An ideal fragment should possess favorable physicochemical properties, be synthetically tractable, and offer clear vectors for elaboration into more potent, lead-like molecules. This compound embodies these characteristics.

PropertyValue/CharacteristicRationale for FBDD
Molecular Weight Approx. 215 g/mol Compliant with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small pockets on the protein surface.[13]
Scaffold Isothiazolo[4,5-c]pyridineA nitrogen-containing heterocycle with demonstrated biological relevance, offering multiple points for hydrogen bonding and other key interactions.[7][8][14]
Bromine Atom Heavy atom substituentActs as an excellent anomalous scatterer in X-ray crystallography, facilitating unambiguous hit identification even with weak binding and low occupancy.[9][10][11] Also capable of forming halogen bonds, a specific type of non-covalent interaction.[15]
Synthetic Accessibility Readily synthesizedThe isothiazolopyridine core can be synthesized through established chemical routes, and the bromine atom provides a handle for further chemical modification via cross-coupling reactions.[16][17]
Solubility Generally goodSmall, polar fragments tend to have good aqueous solubility, which is crucial for biophysical screening methods that require high compound concentrations.[5][13]

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-step process that involves primary screening to identify binders, followed by orthogonal validation and structural characterization to confirm hits and guide subsequent medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology & Lead Generation A Fragment Library (including this compound) B Primary Screen (e.g., SPR, Thermal Shift) A->B High Concentration C Orthogonal Biophysical Assay (e.g., NMR) B->C Preliminary Hits D Affinity & Stoichiometry (e.g., ITC) C->D Confirmed Hits E X-ray Crystallography D->E Validated Hits F Structure-Based Drug Design E->F Fragment-Target Co-crystal Structure G Lead Optimization F->G Synthetic Elaboration

Caption: A typical integrated workflow for a fragment-based drug discovery campaign.

Protocols for Implementation

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening due to its high throughput and low protein consumption.[18][19][20] It measures changes in refractive index upon ligand binding to a target protein immobilized on a sensor chip.[4][18]

Objective: To identify fragments from a library, including this compound, that bind to the target protein.

Materials:

  • Purified target protein of interest (>95% purity)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Fragment library, with this compound dissolved in 100% DMSO.

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., at 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a high concentration (e.g., 100-500 µM) with a final DMSO concentration matched to the running buffer (typically ≤1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant immobilized protein).

    • Monitor the binding response (in Response Units, RU). A significant increase in RU compared to the reference cell indicates a binding event.

  • Data Analysis:

    • Subtract the reference flow cell data from the active surface data.

    • Identify fragments that produce a response significantly above the baseline noise. These are considered preliminary hits.

Causality and Trustworthiness: The use of a reference cell is crucial for minimizing false positives arising from non-specific binding or buffer effects.[19] The high concentration of fragments is necessary to detect the weak binding affinities (µM to mM range) characteristic of these small molecules.[4][21]

Protocol 2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits.[5][22] It is highly robust and can reliably detect weak binding events, providing information on the binding interface and affinity.[23] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[22]

Objective: To confirm the binding of preliminary hits from the primary screen and rule out false positives.

Materials:

  • Purified target protein

  • Validated fragment hits from the primary screen

  • NMR buffer (e.g., deuterated phosphate buffer)

  • NMR spectrometer equipped with a cryoprobe

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in the NMR buffer.

    • Prepare a separate solution of the fragment (e.g., 100-1000 µM) in the same buffer.

  • STD NMR Experiment:

    • Acquire a reference 1D ¹H NMR spectrum of the fragment alone.

    • Acquire an STD NMR spectrum of the fragment in the presence of the protein. This involves selectively saturating protein resonances and observing the transfer of this saturation to the binding fragment.

    • The appearance of signals in the STD spectrum that correspond to the fragment's protons confirms binding.

  • Data Analysis:

    • Compare the reference spectrum with the STD spectrum.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein.

Causality and Trustworthiness: NMR is a solution-based technique that directly observes the binding event, making it less prone to artifacts compared to surface-based methods.[24] The ability to observe the ligand's signals provides direct evidence of an interaction.[22] Running control experiments, such as competition assays with a known binder, can further validate the specificity of the interaction.[23]

Protocol 3: Structural Characterization by X-ray Crystallography

The "gold standard" for FBDD is the determination of the co-crystal structure of the fragment bound to its target.[21][25] This provides atomic-level detail of the binding mode, which is invaluable for structure-based drug design.[26]

Objective: To determine the three-dimensional structure of this compound in complex with the target protein.

XRay_Workflow A Obtain Protein Crystals B Soak Crystals with This compound A->B C X-ray Diffraction Data Collection (Synchrotron) B->C D Structure Solution & Refinement C->D E Anomalous Difference Map (Locates Bromine) C->E Anomalous Signal F Model Building & Validation D->F E->F Confirms Binding Site G Fragment-Target Co-crystal Structure F->G

Caption: Workflow for X-ray crystallography with a brominated fragment.

Methodology:

  • Crystallization:

    • Obtain high-quality crystals of the target protein using standard vapor diffusion or batch crystallization methods.

  • Crystal Soaking:

    • Prepare a solution of this compound at a high concentration (e.g., 1-10 mM, limited by solubility) in a cryo-protectant solution compatible with the protein crystals.

    • Transfer the protein crystals into this solution and allow them to soak for a defined period (minutes to hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source, at a wavelength that maximizes the anomalous signal from the bromine atom (around 0.92 Å).

  • Structure Determination:

    • Process the diffraction data and solve the structure using molecular replacement with the known structure of the protein.

    • Calculate an anomalous difference Fourier map. Strong peaks in this map will unambiguously pinpoint the location of the bromine atom, and by extension, the fragment.[9][10]

    • Build the rest of the fragment into the electron density map and refine the structure.

Causality and Trustworthiness: The use of a brominated fragment is a self-validating system in crystallography.[9] The anomalous signal from the bromine atom provides definitive evidence of fragment binding and its location, even when the electron density for the rest of the fragment is weak due to low occupancy or conformational flexibility.[10][11] This significantly increases confidence in hit identification and provides a precise starting point for fragment elaboration.

Conclusion and Future Directions

This compound represents a highly valuable tool for fragment-based drug discovery. Its favorable physicochemical properties, combined with the strategic inclusion of a bromine atom, facilitate a robust and efficient workflow for hit identification and validation. The detailed protocols provided herein offer a clear path for researchers to integrate this fragment into screening campaigns, leveraging powerful biophysical techniques like SPR, NMR, and particularly X-ray crystallography to accelerate the discovery of novel therapeutics. The structural insights gained from such campaigns provide a solid foundation for the rational design and optimization of fragments into potent, selective, and drug-like clinical candidates.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Vertex AI Search.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • Fragment Screening.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • X-ray Crystallography Fragment Screening. Selvita.
  • Protein X-ray Crystallography in Drug Discovery.
  • X-ray crystallography – Knowledge and References. Taylor & Francis.
  • A three-stage biophysical screening cascade for fragment-based drug discovery.
  • NMR-based Fragment Screening for Drug Discovery. Bruker.
  • Fragment Screening & Fragment-Based Drug Design.
  • Practical aspects of NMR-based fragment screening. PubMed.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org.
  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
  • Applications of NMR in Fragment-Based Drug Design. The Royal Society of Chemistry.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Ovid.
  • Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease.
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.
  • Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed.
  • Bromin
  • Fragment-based Screening Methodologies. BOC Sciences.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • Synthesis, analgesic activity and computational study of new isothiazolopyridines of Mannich base type. PubMed.
  • Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine deriv
  • What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online.
  • Fragment and Compound Screening Services. Domainex.
  • Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Application of Fragment-Based Drug Discovery to Vers
  • Introducing bromine to the molecular structure as a str
  • Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. MDPI.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry.
  • Fragment Based Drug Discovery. Cambridge Healthtech Institute.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
  • This fragment-based drug discovery library is designed to be sociable. Chemistry World.
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole deriv
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.
  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?

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Application Note & Protocol: Strategic Application of Stille Coupling for the Functionalization of 3-Bromoheterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2] Its application in the functionalization of heteroaromatic systems is particularly vital for the fields of drug discovery, materials science, and agrochemicals, where such scaffolds are prevalent.[1][3] This guide focuses specifically on 3-bromoheterocycles, a class of substrates that presents unique challenges and opportunities due to the electronic nature and position of the bromine substituent.

Unlike their 2- or 4-substituted counterparts, 3-bromoheterocycles can exhibit distinct reactivity patterns influenced by the heteroatom(s). For instance, the nitrogen in 3-bromopyridine can act as a ligand for the palladium catalyst, potentially inhibiting its activity.[4] Conversely, electron-rich heterocycles like 3-bromofuran may undergo different side reactions compared to electron-deficient ones.[5] This document provides a comprehensive overview of the critical parameters, step-by-step protocols, and troubleshooting strategies necessary to achieve successful and reproducible Stille couplings with these important building blocks. The protocols and insights herein are designed to empower researchers to navigate the nuances of these reactions, moving beyond a "one-size-fits-all" approach to a rational, substrate-driven optimization strategy.

The Mechanistic Heart of the Matter: The Stille Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromoheterocycle (Ar-Br), breaking the carbon-bromine bond and forming a new Pd(II) complex. This is often the rate-limiting step for less reactive bromides.[7]

  • Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group (R) with the bromide on the palladium center. This step regenerates the tin halide byproduct and forms a new Pd(II) intermediate bearing both organic coupling partners.[1][6][7]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the desired product (Ar-R), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[6]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Ar-Br OxAdd->PdII_Ar Transmetal Transmetalation PdII_ArR Ar-Pd(II)L₂-R PdII_Ar->PdII_ArR R-SnBu₃ SnBu3Br Bu₃SnBr PdII_Ar->SnBu3Br Transmetal->PdII_ArR PdII_ArR->Pd0 Ar-R (Product) RedElim Reductive Elimination RedElim->Pd0

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Critical Parameters for Success with 3-Bromoheterocycles

Achieving high yields and purity in Stille couplings of 3-bromoheterocycles requires careful consideration of several interconnected parameters. The choices made are highly dependent on the electronic nature of the heterocyclic substrate.

ParameterRecommendation for Electron-Deficient Heterocycles (e.g., Pyridine, Quinoline)Recommendation for Electron-Rich Heterocycles (e.g., Furan, Thiophene)Rationale & Causality
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) sources like Pd(OAc)₂ require in-situ reduction, often facilitated by phosphine ligands. For substrates prone to catalyst inhibition (like pyridines), starting with a robust Pd(0) source like Pd₂(dba)₃ can be advantageous. Pd(PPh₃)₄ is a reliable Pd(0) source but can be sensitive.[8][9]
Ligand Bulky, electron-rich phosphines: XPhos, SPhos, P(t-Bu)₃.[4]Electron-rich, less bulky phosphines: PPh₃, Tris(2-furyl)phosphine (TFP).[1][10]Electron-Deficient: The pyridine nitrogen can coordinate to palladium, inhibiting catalysis. Bulky ligands sterically shield the metal center, preventing this unwanted coordination and promoting the desired catalytic cycle.[4] Electron-Rich: These substrates are more reactive towards oxidative addition. Less bulky ligands like PPh₃ or TFP are often sufficient and more cost-effective. TFP can be particularly effective for furan-based couplings.[10]
Organostannane 1.1 - 1.5 equivalents of R-SnBu₃ or R-SnMe₃.1.1 - 1.2 equivalents of R-SnBu₃.A slight excess is used to drive the reaction to completion.[4] Trimethylstannanes can sometimes offer higher reactivity but are more toxic. Purity is critical; aged or impure stannanes are a common cause of reaction failure.
Solvent Aprotic polar solvents: Dioxane, DMF, Toluene.[11]Aprotic, less polar solvents: Toluene, Dioxane.Dioxane and DMF are excellent coordinating solvents that can help stabilize catalytic intermediates. Toluene is a good, less polar alternative that can sometimes minimize dehalogenation side reactions.[11] The choice often depends on the required reaction temperature.
Additives Copper(I) Iodide (CuI), Cesium Fluoride (CsF).Lithium Chloride (LiCl).CuI: Can act as a co-catalyst, dramatically accelerating the rate-limiting transmetalation step, often by scavenging inhibiting ligands or facilitating a different transmetalation pathway.[6][8] CsF: Can activate the organostannane by forming a hypervalent tin species, which enhances its nucleophilicity.[8] LiCl: Can accelerate the reaction by preventing the dissociation of the halide from the palladium center, favoring an "open" transmetalation mechanism.[6]
Temperature 80 - 110 °C.60 - 100 °C.Electron-deficient heterocycles are less reactive and typically require higher temperatures to facilitate the oxidative addition step. Electron-rich systems are more reactive and can often be coupled at lower temperatures, which can help prevent thermal decomposition.[4][11]

Experimental Protocols

Safety First: Organotin compounds are highly toxic.[6][12] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All tin-containing waste must be quenched and disposed of according to institutional safety guidelines.

Protocol 1: Stille Coupling of an Electron-Deficient Substrate (3-Bromopyridine)

This protocol is optimized for coupling aryl groups to 3-bromopyridine, a substrate where catalyst inhibition by the nitrogen lone pair is a primary concern.

Materials:

  • 3-Bromopyridine (1.0 equiv.)

  • Aryl-tributylstannane (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (10 mol%)

  • Cesium Fluoride (CsF) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • To a dry, oven-flamed Schlenk flask, add Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and CsF (2.0 equiv.).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is a critical step to remove oxygen, which can deactivate the catalyst.

  • Under a positive pressure of inert gas, add 3-bromopyridine (1.0 equiv.) followed by the aryl-tributylstannane (1.2 equiv.) via syringe.

  • Add degassed, anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Work-up: Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.[9]

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Stille Coupling of an Electron-Rich Substrate (3-Bromofuran)

This protocol is tailored for 3-bromofuran, an electron-rich heterocycle that is more susceptible to side reactions like C-H activation or decomposition at high temperatures.

Materials:

  • 3-Bromofuran (1.0 equiv.)

  • Vinyl-tributylstannane (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Lithium Chloride (LiCl) (3.0 equiv.)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add Pd(PPh₃)₄ (5 mol%) and anhydrous LiCl (3.0 equiv.).

  • Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Under positive inert gas pressure, add 3-bromofuran (1.0 equiv.) and vinyl-tributylstannane (1.1 equiv.) via syringe.

  • Add degassed, anhydrous toluene to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 85 °C in a preheated oil bath.

  • Stir the reaction for 4-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and proceed with the KF work-up and purification as described in Protocol 1.

Optimization and Troubleshooting Workflow

When developing a Stille coupling for a novel 3-bromoheterocycle, a systematic approach to optimization is essential. The following workflow provides a logical progression for identifying optimal conditions.

Optimization_Workflow start Start: New 3-Bromoheterocycle classify Classify Substrate: Electron-Rich or Electron-Deficient? start->classify rich_path Initial Conditions (Protocol 2): Pd(PPh₃)₄, Toluene, 85°C classify->rich_path Electron-Rich deficient_path Initial Conditions (Protocol 1): Pd₂(dba)₃/XPhos, Dioxane, 100°C classify->deficient_path Electron-Deficient check_yield Reaction Outcome? rich_path->check_yield deficient_path->check_yield low_yield Low Yield / No Reaction check_yield->low_yield <50% Yield side_products Side Products (e.g., Dehalogenation) check_yield->side_products Significant Impurities success Success: Final Protocol check_yield->success >70% Yield sol_temp Increase Temperature (10° increments) low_yield->sol_temp sol_ligand Switch to Bulkier Ligand (e.g., P(t-Bu)₃) low_yield->sol_ligand sol_additive Add Co-catalyst (CuI or CsF) low_yield->sol_additive sol_solvent Change Solvent (Toluene -> Dioxane/DMF) side_products->sol_solvent sol_temp_down Decrease Temperature side_products->sol_temp_down sol_catalyst Screen Different Pd Sources side_products->sol_catalyst sol_temp->check_yield sol_ligand->check_yield sol_additive->check_yield sol_solvent->check_yield sol_temp_down->check_yield sol_catalyst->check_yield

Sources

Troubleshooting & Optimization

Improving yield in isothiazolo[4,5-c]pyridine cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Chemistry Division Ticket ID: #ISO-45C-OPT Subject: Yield Optimization for Isothiazolo[4,5-c]pyridine Cyclization Severity: High (Process Bottleneck) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of isothiazolo[4,5-c]pyridine is notoriously sensitive to oxidative conditions and precursor stability. Unlike its [5,4-b] isomer, the [4,5-c] orientation requires forming the isothiazole ring across the 3,4-positions of the pyridine core. The primary failure modes are disulfide dimerization (competing pathway) and oxidative decomposition of the sulfur moiety.

This guide moves beyond standard literature to address the "hidden" variables: the tautomeric state of the thione precursor, the "softness" of the oxidant, and the critical pH window for cyclization.

Module 1: Precursor Integrity (The "Hardware" Check)

Before attempting cyclization, you must validate your starting material: 3-amino-4-mercaptopyridine (or its tautomer, 3-amino-4(1H)-pyridinethione).

The Problem: This aminothiol is air-sensitive. It spontaneously oxidizes to the disulfide dimer upon storage, which is inert to mild cyclization conditions, leading to <10% yields.

Diagnostic Protocol:

  • Visual Check: Fresh precursor is typically a yellow crystalline solid. Dark orange/brown indicating oxidation.

  • Solubility Test: The monomer is soluble in dilute NaOH; the disulfide dimer is significantly less soluble.

  • Corrective Action: Always generate the thiol in situ or reduce the disulfide immediately before cyclization.

Recommended Pre-Step (Reductive Cleavage): If you suspect disulfide contamination, treat the material with Triphenylphosphine (PPh3) in dioxane/water (4:1) or Dithiothreitol (DTT) before adding the oxidant.

Module 2: The Cyclization Workflow (The Core Protocol)

We recommend Method A (Iodine-Mediated) for highest reliability. Peroxide methods (Method B) often lead to N-oxides or sulfinic acids (over-oxidation).

Method A: Iodine-Mediated Oxidative Closure

Best for: Gram-scale synthesis, preventing over-oxidation.

The Mechanism: Iodine acts as a "soft" oxidant, selectively activating the sulfur atom to form a sulfenyl iodide intermediate (


), which is then attacked by the adjacent amino group (

).

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-amino-4-mercaptopyridine (1.0 equiv) in DMF (Dimethylformamide).

    • Why DMF? It solubilizes the zwitterionic intermediate better than EtOH.

  • Base Addition: Add K₂CO₃ (2.5 equiv). Stir for 15 min at Room Temp.

    • Critical Control: The base deprotonates the thiol (

      
      ), making it a better nucleophile for the iodine.
      
  • Oxidant Addition: Add I₂ (1.1 equiv) dissolved in DMF dropwise over 30 minutes.

    • Troubleshooting: Rapid addition favors intermolecular S-S bond formation (dimerization). High Dilution is key here.

  • Heating: Heat to 80°C for 2–4 hours.

  • Quench: Pour into ice water containing Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine.

Yield Optimization Table:

VariableStandard ConditionOptimized ConditionImpact on Yield
Solvent EthanolDMF or DMAc +15-20% (Solubility)
Oxidant


/

+30% (Selectivity)
Concentration 0.5 M0.05 M (High Dilution) +25% (Reduces Dimer)
Temperature Reflux (

)

+10% (Less Tar)

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield (<30%) CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 Major Spot: Disulfide Dimer (Non-polar impurity) CheckTLC->Result1 Dimer Found Result2 Major Spot: Unreacted Start Material CheckTLC->Result2 No Rxn Result3 Black Tar / Decomposition CheckTLC->Result3 Degradation Sol1 Solution: Increase Dilution (0.05M) Switch to I2/DMF dropwise Result1->Sol1 Sol2 Solution: Check Base Strength (Thiol not deprotonated?) Result2->Sol2 Sol3 Solution: Lower Temp (<80C) Exclude Light/O2 Result3->Sol3

Caption: Diagnostic workflow for identifying failure modes in isothiazolo-pyridine cyclization.

Module 4: Advanced Mechanistic Insight (The "Why")

Understanding the pathway allows you to manipulate the reaction. The critical step is the formation of the Sulfenyl Halide vs. the Disulfide .

Mechanism Precursor 3-Amino-4-mercaptopyridine (Thiol Form) Intermediate Sulfenyl Iodide (S-I) (Activated Species) Precursor->Intermediate I2 / Base (Fast Addition = Bad) Product Isothiazolo[4,5-c]pyridine (Cyclized) Intermediate->Product Intramolecular Nucleophilic Attack (NH2) SideProduct Disulfide Dimer (Dead End) Intermediate->SideProduct Intermolecular Attack (R-SH)

Caption: Kinetic competition between cyclization (desired) and dimerization (undesired).

Key Insight: The rate of cyclization is first-order, while dimerization is second-order. Therefore, keeping the concentration of the active species low (via slow addition of oxidant or high dilution) mathematically favors the ring closure.

FAQ: Frequently Asked Questions

Q1: Can I use Hydrogen Peroxide (


) instead of Iodine? 
  • Answer: You can, but it is risky for this specific isomer.

    
     is a "hard" oxidant and often oxidizes the pyridine nitrogen (forming N-oxide) or the sulfur to a sulfinic acid (
    
    
    
    ) before cyclization can occur. If you must use
    
    
    , use glacial acetic acid as the solvent to buffer the reaction.

Q2: My product is not precipitating during the workup. How do I isolate it?

  • Answer: Isothiazolo[4,5-c]pyridines are often amphoteric. If the pH is too high (>10) or too low (<4), they may remain water-soluble. Adjust the aqueous quench to pH 7–8 . If it still doesn't precipitate, perform a continuous extraction with Chloroform/Isopropanol (3:1) .

Q3: I see a regioisomer byproduct. What is it?

  • Answer: If you started from an acyclic precursor (e.g., thioamide condensation), you might have formed the [5,4-b] isomer. However, if you started from the 3,4-disubstituted pyridine, regioisomerism is impossible unless the pyridine ring opened (highly unlikely). The "byproduct" is most likely the desulfurized 3-aminopyridine (if conditions were too reductive) or the disulfide dimer .

References

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990).[1] Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1477-1481.

    • Relevance: The definitive guide on synthesizing this specific isomer and distinguishing it
  • Lewis, J. R., & Kraychy, S. (1960). Synthesis of Isothiazolo[4,5-c]pyridine. Chemistry & Industry.
  • Korbukh, S. V., et al. (2013). Synthesis of isomeric isothiazolo...pyridines by combination of domino reactions. ACS Combinatorial Science, 15(10), 541-545.[2]

    • Relevance: Modern approaches to isothiazolopyridines using multicomponent reactions, offering alternatives if the oxid
  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

    • Relevance: General troubleshooting for pyridine-fused systems and c

Sources

Technical Support Center: Isothiazolopyridine Regioisomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Isothiazolo[4,5-c]pyridine and Isothiazolo[5,4-b]pyridine Regioisomers Ticket ID: CHEM-ISO-PYR-001 Status: Open Assigned Expert: Senior Application Scientist, Heterocycle Division

Executive Summary

The synthesis of isothiazolopyridines, particularly via oxidative cyclization of aminomercaptopyridines or isoxazole rearrangement, frequently results in regioisomeric mixtures. The [4,5-c] and [5,4-b] isomers possess distinct electronic properties but often exhibit overlapping retention times on standard silica phases due to similar lipophilicities (


).

This guide provides a definitive workflow for the identification and separation of these isomers. The protocol prioritizes NMR diagnosis followed by pH-modulated chromatography , leveraging the basicity difference of the pyridine nitrogen relative to the isothiazole sulfur.

Module 1: Structural Diagnosis (The "What do I have?" Phase)

Before attempting separation, you must confirm the ratio and identity of isomers. Standard LC-MS is often insufficient as both isomers share the same


.
Troubleshooting Guide: NMR Identification

User Question: "I have two sets of peaks in my proton NMR. How do I assign the [4,5-c] versus the [5,4-b] isomer?"

Expert Response: The distinction relies on the coupling patterns of the pyridine ring and the Nuclear Overhauser Effect (NOE) between the isothiazole proton and the pyridine protons.

FeatureIsothiazolo[5,4-b]pyridineIsothiazolo[4,5-c]pyridine
Pyridine Fusion Fused at pyridine b-bond (C2-C3)Fused at pyridine c-bond (C3-C4)
Proton Pattern AMX or ABX (if unsubstituted)AX or AB (symmetry often higher)
Key NOE Signal Strong NOE between Isothiazole-H and Pyridine-H (peri-position)Weak/No NOE due to distance/geometry
Shift Logic Pyridine

is deshielded by adjacent N
Pyridine protons are split by ring N
Visual Logic: Structural Elucidation

NMR_Logic Start Crude Mixture 1H NMR Check_Coupling Analyze Pyridine Ring Coupling Constants (J) Start->Check_Coupling Decision_B Pattern: AMX/ABX (Unsymm. Pyridine) Check_Coupling->Decision_B Decision_C Pattern: Singlets/Doublets (Symm. Pyridine c-face) Check_Coupling->Decision_C NOE_Check Run 1D-NOESY Irradiate Isothiazole Singlet Decision_B->NOE_Check Decision_C->NOE_Check Result_54b Strong NOE to Pyridine H CONFIRMED: [5,4-b] NOE_Check->Result_54b Proximity < 3Å Result_45c No/Weak NOE to Pyridine H CONFIRMED: [4,5-c] NOE_Check->Result_45c Distance > 4Å

Caption: Logic flow for distinguishing regioisomers using coupling constants and NOE proximity.

Module 2: Chromatographic Separation

User Question: "My isomers co-elute on standard silica flash columns (0-5% MeOH/DCM). What is the next step?"

Expert Response: Standard silica fails because the polarity difference is negligible. You must exploit the basicity (


)  or 

interactions
.
Method A: pH-Modified Reverse Phase (The "Gold Standard")

The position of the pyridine nitrogen affects the basicity. The [5,4-b] isomer typically has a different


 than the [4,5-c] due to the inductive effect of the fused sulfur.
  • Column: C18 (High pH stable) or Phenyl-Hexyl.

  • Mobile Phase:

    • Acidic: 0.1% Formic Acid (separates based on protonated forms).

    • Basic: 10mM Ammonium Bicarbonate (pH 10) (separates based on neutral forms).

  • Protocol: Run a gradient from 5% to 60% B (Acetonitrile).

    • Why: At pH 10, the pyridine nitrogens are deprotonated. The subtle difference in lipophilicity is maximized without the interference of silanol interactions.

Method B: Supercritical Fluid Chromatography (SFC)

If solubility is an issue or scale is large (>500 mg), SFC is superior.

  • Column: 2-Ethylpyridine (2-EP) or Diol.

  • Modifier: Methanol + 0.1% Diethylamine (DEA) or Ammonia.

  • Mechanism: The basic modifier suppresses tailing, and the 2-EP stationary phase interacts specifically with the pyridine nitrogen of your substrate.

Comparative Separation Table

TechniqueStationary PhaseMobile Phase ModifierSuccess Probability
Normal Phase SilicaMeOH / DCMLow (Co-elution common)
Reverse Phase C180.1% Formic AcidMedium
Reverse Phase Phenyl-Hexyl 10mM NH₄HCO₃ (pH 10) High (

-selectivity)
SFC 2-Ethylpyridine MeOH + 0.2% DEA Very High

Module 3: Chemical Resolution (Scalable Workflows)

User Question: "I have 10 grams of crude material. Chromatography is too expensive. Can I separate them chemically?"

Expert Response: Yes. You can leverage the solubility differential of the hydrochloride salts or the free bases.

Protocol: Selective Crystallization/Salt Formation
  • Dissolution: Dissolve the crude mixture in minimal hot Ethyl Acetate (EtOAc).

  • Solubility Check:

    • Scenario A: One isomer crystallizes upon cooling (usually the more symmetric [4,5-c]).

    • Scenario B: No crystallization. Proceed to Step 3.

  • Salt Formation:

    • Add 1.0 equivalent of HCl (4M in Dioxane) dropwise.

    • The isomer with the more accessible pyridine nitrogen (higher

      
      ) will precipitate as the HCl salt first.
      
    • Filter the solid (Isomer A - Salt).

    • Neutralize the filtrate to recover Isomer B (Free Base).

Workflow Diagram: Separation Strategy

Separation_Workflow Input Crude Isomer Mixture (10g Scale) Solubility Dissolve in Hot EtOAc/EtOH Input->Solubility Precip Did solid form on cooling? Solubility->Precip Recryst Recrystallize Solid (Likely [4,5-c]) Precip->Recryst Yes Salt_Step Add HCl (1.0 eq) in Dioxane/Ether Precip->Salt_Step No Filter Filter Precipitate Salt_Step->Filter Solid_Salt Solid: Isomer A (HCl Salt) (More Basic Isomer) Filter->Solid_Salt Filtrate Filtrate: Isomer B (Free Base) (Less Basic Isomer) Filter->Filtrate

Caption: Decision tree for bulk separation using solubility and pKa differences.

References

  • Chirnichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990).[1] Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1477-1481.

  • Ivanova, Y., Spittaels, S., Gao, L. J., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.[2][3] Organic & Biomolecular Chemistry, 22, 7352-7364.

  • Hyun, M. H., & Pirkle, W. H. (2000). Liquid chromatographic separation of the stereoisomers of thiazide diuretics (Isothiazole analogs). Journal of Chromatography A, 876(1-2), 221-227.[4]

  • Reich, H. J., & Bordwell, F. G. (n.d.). pKa Values in DMSO and Water (Pyridine derivatives). Organic Chemistry Data.

Sources

Technical Support Center: Isothiazolo[4,5-c]pyridine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISP-SOL-45C Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The isothiazolo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with purines and quinolines. However, its utility is frequently bottlenecked by "Brick Dust" syndrome —poor solubility driven by strong intermolecular


 stacking and high lattice energy.

This guide addresses the physicochemical limitations of this scaffold. Unlike standard pyridines (pKa ~5.2), the fused isothiazole ring exerts a significant electron-withdrawing effect, lowering the basicity of the pyridine nitrogen and complicating salt formation. Our troubleshooting protocols focus on disrupting planar packing, optimizing ionization, and selecting appropriate solvent systems.

Part 1: Troubleshooting Guide (Q&A)

Category A: Synthesis & Isolation[1][2]

Q1: My intermediate precipitates as an insoluble "gum" or oil during aqueous workup. How can I isolate a solid? Diagnosis: This is a classic "oiling out" phenomenon caused by the compound's intermediate polarity—too lipophilic for water but too polar for non-polar organic impurities. The planar rings aggregate without crystallizing. Solution:

  • Switch to a Trituration Protocol: Avoid liquid-liquid extraction if possible. Decant the aqueous layer and treat the gum with a "disruptor solvent" like MTBE (Methyl tert-butyl ether) or Diisopropyl ether .

  • Sonication-Induced Crystallization: Suspend the gum in a minimal amount of 2-propanol (IPA) and sonicate at 40°C. The mechanical energy breaks the amorphous aggregates, encouraging nucleation.

  • The "Drowning" Technique: Dissolve the gum in a minimal volume of DMSO or DMAc, then slowly add this solution dropwise into a rapidly stirring volume of water (10x volume) containing 1% NaCl. This forces rapid precipitation of a filterable solid rather than a gum.

Q2: I cannot get a stable baseline in NMR; the peaks are broad and concentration-dependent. Diagnosis: This indicates supramolecular aggregation in the NMR tube. The planar isothiazolo[4,5-c]pyridine cores are stacking, causing anisotropic relaxation effects. Solution:

  • Solvent Switch: Move from CDCl₃ to DMSO-d₆ or TFA-d . The acidity of TFA protonates the pyridine nitrogen, disrupting

    
    -stacking via electrostatic repulsion.
    
  • Temperature: Run the NMR at 50°C or 60°C . Higher thermal energy overcomes the weak Van der Waals forces holding the aggregates together.

Category B: Purification[3][4][5]

Q3: Standard silica chromatography is resulting in significant mass loss (tailing). Diagnosis: The pyridine nitrogen is interacting with the acidic silanols on the silica gel, causing irreversible adsorption. Solution:

  • Mobile Phase Modifier: Add 1-2% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM/MeOH + 1% NH₄OH). This blocks the active silanol sites.

  • Stationary Phase Switch: Use Amine-functionalized silica or Alumina (Basic) cartridges. These are specifically designed for basic heterocycles and eliminate the need for mobile phase modifiers.

Part 2: Deep Dive – Salt Formation Strategy

Salt formation is the most reliable method to improve solubility, but it requires a nuanced understanding of the isothiazolo[4,5-c]pyridine electronics.

The pKa Challenge

The isothiazole ring is electron-deficient.[1] When fused to pyridine, it inductively withdraws electron density from the pyridine nitrogen.

  • Standard Pyridine pKa: ~5.2[2]

  • Isothiazolo[4,5-c]pyridine pKa (Estimated): ~2.5 – 3.5

Implication: Weak acids (citric, tartaric) will likely fail to protonate the nitrogen sufficiently to form a stable salt. You must use strong acids with a pKa at least 2 units lower than the base (i.e., pKa < 1).

Protocol: High-Throughput Salt Screening

Objective: Identify a counter-ion that disrupts the crystal lattice.

Step 1: Acid Selection Select acids based on the "pKa - 2" rule.

  • Primary Candidates (Strong): Methanesulfonic acid (MsOH), Hydrochloric acid (HCl), Sulfuric acid (

    
    ).
    
  • Secondary Candidates (Medium): Maleic acid, Phosphoric acid.

Step 2: Micro-Scale Screen

  • Dissolve 5 mg of free base in 100 µL of THF/MeOH (1:1).

  • Add 1.05 equivalents of the selected acid (from a 1M stock solution).

  • Cycle: Heat to 50°C for 10 mins, then cool to 4°C overnight.

  • Observation:

    • Clear solution? Add anti-solvent (EtOAc or Hexane).

    • Precipitate? Isolate and check crystallinity (PLM microscopy).

Table 1: Recommended Counter-ions for Weak Bases (pKa < 4)

Acid ClassAcid NamepKaRationale for Isothiazolo-pyridines
Sulfonic Methanesulfonic (Mesylate)-1.9Top Choice. Strong acidity ensures protonation; alkyl chain disrupts packing.
Sulfonic Isethionic (Isethionate)-1.5Hydroxyl group adds H-bonding potential to water, aiding solubility.
Mineral Hydrochloric (Hydrochloride)-7.0Reliable, but Cl- crystal lattice can sometimes be too stable (high MP, low solubility).
Organic Fumaric (Fumarate)3.03Risk. May form weak complexes rather than true salts due to pKa similarity.

Part 3: Structural Modification Strategies

If salt formation fails, chemical modification is required to lower the LogP and disrupt Crystal Packing Energy .

Strategy A: The "Lollipop" Approach

Attach a solubilizing group (the stick) to the planar core (the candy).

  • Mechanism: The flexible chain increases entropy and prevents the planar cores from stacking efficiently.

  • Implementation: Introduce a morpholine , piperazine , or N-methyl piperazine moiety. These groups introduce an

    
     center (kink) and a basic nitrogen (pKa ~8-9) that is easily protonated at physiological pH.
    
Strategy B: Disrupting Planarity
  • Methylation: Introducing a methyl group at a position adjacent to the ring junction (e.g., C-3 or C-4) can force the rings to twist slightly to relieve steric strain, breaking the perfect

    
    -stacking.
    
  • Saturation: Partially reducing one of the rings (if biological activity permits) to create a dihydro-isothiazolo intermediate dramatically increases solubility by converting flat

    
     centers to 3D 
    
    
    
    centers.

Part 4: Visualizations

Figure 1: Solubility Optimization Decision Tree

Caption: A logical workflow for determining the optimal solubility strategy based on compound stage and physicochemical properties.

SolubilityOptimization Start Start: Insoluble Intermediate CheckPKa Is pKa > 3.0? Start->CheckPKa SaltScreen Execute Salt Screen (Focus: Sulfonic Acids) CheckPKa->SaltScreen Yes CheckStructure Can Structure be Modified? CheckPKa->CheckStructure No (Too Weak Base) SaltScreen->CheckStructure Screen Failed Success Soluble Candidate SaltScreen->Success Stable Salt Found Prodrug Design Pro-drug (e.g., Phosphate ester) CheckStructure->Prodrug Late Stage/Fixed Core SideChain Add Solubilizing Tail (Morpholine/Piperazine) CheckStructure->SideChain Early Discovery Formulation Formulation Strategy (Cyclodextrins/Co-solvents) CheckStructure->Formulation Cannot Modify Prodrug->Success SideChain->Success Formulation->Success

Figure 2: Salt Selection Workflow for Weak Bases

Caption: Step-by-step protocol for selecting counter-ions for isothiazolo[4,5-c]pyridines, prioritizing pKa matching.

SaltSelection Input Isothiazolo[4,5-c]pyridine (Free Base) pKaCalc Calculate/Measure pKa (Expect 2.5 - 3.5) Input->pKaCalc AcidSelect Select Counter-ions (Rule: pKa_acid < pKa_base - 2) pKaCalc->AcidSelect GroupA Group A: Strong Acids (Mesylate, HCl, H2SO4) High Probability AcidSelect->GroupA Priority GroupB Group B: Weak Acids (Tartrate, Citrate) Low Probability AcidSelect->GroupB Avoid Screen Solvent Screen (MeOH/THF/IPA) GroupA->Screen Result Evaluate Crystallinity (XRPD / DSC) Screen->Result

References

  • Meanwell, N. A. (2011). Improving Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Verbeken, M., et al. (2018). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry, 61(19), 8758-8778.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter 23: Preparation of Water-Soluble Compounds. Academic Press.

Sources

Cross-Coupling Optimization Center: Preventing Hydrodebromination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub[1]

Status: Operational Ticket Topic: Minimizing Hydrodebromination (Ar-Br


 Ar-H) in Pd-Catalyzed Couplings
Assigned Specialist:  Senior Application Scientist

Diagnostic Workflow

Before altering your conditions, use this logic tree to isolate the source of the hydride (


) responsible for reducing your aryl bromide.

DiagnosticTree Start ISSUE: Des-bromo byproduct (Ar-H) observed > 5% CheckBase Check Base Structure: Does it have beta-hydrogens? (e.g., NaOEt, NaOiPr) Start->CheckBase CheckSolvent Check Solvent: Is it a primary/secondary alcohol? CheckBase->CheckSolvent No ActionBase ROOT CAUSE: Base-Mediated Reduction Action: Switch to NaOtBu, K3PO4, or Cs2CO3 CheckBase->ActionBase Yes CheckLigand Check Ligand/Catalyst: Is the coupling slow? CheckSolvent->CheckLigand No ActionSolvent ROOT CAUSE: Solvent-Mediated Reduction Action: Switch to Dioxane, Toluene, or t-Amyl Alcohol CheckSolvent->ActionSolvent Yes ActionLigand ROOT CAUSE: Slow Reductive Elimination Action: Use bulky ligands (XPhos, P(tBu)3) to outcompete side reaction CheckLigand->ActionLigand Yes (Slow) TraceWater Check Reagents: Are reagents wet? CheckLigand->TraceWater No (Fast but reduced) ActionDry ROOT CAUSE: Hydrolysis/Wacker-type cycle Action: Add Molecular Sieves TraceWater->ActionDry Yes

Figure 1: Decision matrix for isolating the hydride source in hydrodebromination side reactions.

The Mechanics of Failure: Why Debromination Happens

To prevent the reaction, you must understand the enemy. "Debromination" is almost always Hydrodebromination , where the Palladium catalyst enters a specific parasitic cycle.[1]

The core mechanism involves the formation of a Palladium-Hydride (L-Pd-H) species. Once formed, this species undergoes reductive elimination with your aryl group (Ar-Pd-H) to release Ar-H (the byproduct) and regenerate Pd(0).

The Parasitic Cycle (Visualized)

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Desired Path) OxAdd->TransMet Nucleophile BetaElim Beta-Hydride Elimination (Parasitic Path) OxAdd->BetaElim Slow Transmetallation + Base/Solvent Product C-C / C-N Bond (Product) TransMet->Product Reductive Elim. Byproduct Ar-H (Debrominated) BetaElim->Byproduct Releases Ar-H Byproduct->Pd0 Regenerates Catalyst Source Hydride Source: Alkoxide Base (OCH2R) or Alcohol Solvent Source->BetaElim Donates H-

Figure 2: The competition between the desired Transmetallation pathway and the parasitic Beta-Hydride Elimination pathway.

Key Mechanistic Drivers[1]
  • 
    -Hydride Elimination from Alkoxides:  If you use a base like Sodium Isopropoxide (
    
    
    
    ), the palladium alkoxide intermediate can undergo
    
    
    -hydride elimination to form acetone and a Pd-H species [1].
  • Slow Oxidative Addition/Transmetallation: If the desired catalytic cycle is sluggish (due to steric hindrance or poor ligand choice), the catalyst "waits" in a vulnerable state where side reactions become statistically significant [2].

Troubleshooting Scenarios (FAQ)

Scenario A: "I changed my base to improve solubility, and now I see 20% reduced product."

Diagnosis: You likely switched to an alkoxide base with available


-hydrogens (e.g., Ethoxide, Isopropoxide).[1]
Technical Insight:  Bases like NaOEt or NaOiPr are excellent reducing agents for Pd(II) species.[1] They coordinate to Pd, eliminate a hydride, and turn your catalyst into a reduction machine.[1]
Corrective Action: 
  • Primary Fix: Switch to Sodium tert-butoxide (NaOtBu) . The tert-butyl group has no

    
    -hydrogens, making hydride elimination mechanically impossible [3].[1]
    
  • Secondary Fix: Use inorganic bases like

    
     or 
    
    
    
    in combination with a phase transfer catalyst (if solubility is the original issue).
BasepKa (approx)Risk of DebrominationRecommendation
NaOiPr 16.5HIGH (Has

-H)
Avoid in sensitive couplings
NaOEt 16.0HIGH (Has

-H)
Avoid
NaOtBu 17.0LOW (Steric bulk, no

-H)
Preferred Organic Base
K3PO4 ~12.5NIL (Inorganic)Excellent for Suzuki
Cs2CO3 ~10.3NIL (Inorganic)Excellent for Buchwald
Scenario B: "The reaction only works in alcoholic solvents, but I'm losing yield to reduction."

Diagnosis: The solvent is acting as the hydride donor. Technical Insight: Primary and secondary alcohols (MeOH, EtOH, iPrOH) facilitate the same


-hydride elimination pathway as alkoxide bases.[1]
Corrective Action: 
  • The "Goldilocks" Solvent: Switch to tert-Amyl Alcohol (2-methyl-2-butanol) . It solubilizes organic substrates similarly to other alcohols but, like NaOtBu, lacks

    
    -hydrogens on the carbon attached to the oxygen, significantly suppressing reduction [4].[1]
    
  • Alternative: Use aprotic polar solvents (DMF, DMSO) or ethers (Dioxane, THF) if the substrate allows.[1]

Scenario C: "I'm using a 'safe' base and solvent, but still getting debromination."

Diagnosis: The catalyst turnover is too slow, or the catalyst loading is too high relative to the substrate reactivity. Technical Insight: If the oxidative addition complex (


) sits too long without finding a nucleophile (amine/boronic acid), it will eventually scavenge trace hydrides from the environment or undergo complex decomposition.
Corrective Action: 
  • Ligand Upgrade: Switch to bulky, electron-rich ligands like XPhos , RuPhos , or

    
     .[1] These ligands accelerate the reductive elimination step (forming the C-C/C-N bond) so rapidly that the side reaction doesn't have time to occur [5].
    
  • Protocol Adjustment: Increase the concentration of the nucleophile (amine/boronic acid) to ensure the Pd-intermediate is trapped immediately.

Validation Protocol: The Deuterium Audit

Do not guess the source of the hydride. Prove it using this self-validating protocol.

Objective: Identify if the hydride source is the Solvent or the Base.

Experimental Steps:

  • Control Reaction: Run your standard failed reaction (e.g., in Ethanol with NaOEt).

  • Variable A (Solvent Trace): Run the reaction in Ethanol-

    
      (fully deuterated).
    
  • Variable B (Base Trace): Run the reaction in a non-protic solvent (e.g., Toluene) but use deuterated base (if available/synthesizable) OR add

    
     (to test for moisture-mediated reduction).
    
  • Analysis: Analyze the byproduct (Ar-H vs Ar-D) using Mass Spectrometry (MS) or

    
    -NMR.
    

Interpretation:

  • Result: Mass shift of +1 (Ar-D observed).

    • If Ar-D appears in the Ethanol-

      
       vial 
      
      
      
      The Solvent is the problem.
    • If Ar-D appears only with

      
      
      
      
      
      Moisture is the problem.

References

  • Mechanistic Insight into Beta-Hydride Elimination: Title

    
    -Hydrogen Elimination Reactions of Nickel and Palladium Methoxides Stabilized by PCP Pincer Ligands.
    Source: University of Seville (idUS).
    Link:[Link]
    
  • Buchwald-Hartwig Optimization: Title: Buchwald-Hartwig Amination - Green Criteria and Reagent Guides. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.[1] Link:[Link]

  • Deuterium Labeling for Mechanism Elucidation: Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.[2] Source: Chemical Reviews (ACS Publications).[1] Link:[Link]

  • Ligand Effects on Reductive Elimination: Title: Buchwald–Hartwig amination (Mechanism and Ligand Effects).[1] Source: Wikipedia (Referencing Hartwig/Buchwald seminal papers).[1] Link:[Link]

Sources

Handling thermal instability of isothiazole-pyridine fused rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Thermal & Chemical Instability of Isothiazole-Pyridine Fused Rings Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Core Directive & Executive Summary

The "Achilles Heel" of the Scaffold: The isothiazolo[5,4-b]pyridine system is a high-value pharmacophore, particularly in kinase inhibition (e.g., GAK inhibitors). However, its utility is frequently compromised by the lability of the isothiazole N–S bond . Unlike thiophene or thiazole, the N–S bond in isothiazole is energetically weaker (~50–60 kcal/mol) and possesses significant "latent" leaving group character.

Thermal Instability Root Cause: Thermal decomposition in this scaffold is rarely a purely homolytic fragmentation. Instead, it is almost always chemically assisted thermal decomposition . Elevated temperatures lower the activation energy for:

  • Nucleophilic Ring Opening: Attack at the sulfur atom or C3/C5 positions by solvents, bases, or trace impurities.

  • Reductive Desulfurization: Interaction with transition metals (Pd, Ni) where the sulfur atom acts as a catalyst poison or undergoes oxidative addition, leading to ring extrusion.

  • Rearrangement: Isomerization to thermodynamically more stable congeners (e.g., thiazoles) under thermal stress.

This guide provides the protocols required to synthesize, manipulate, and store these rings without inducing the dreaded "black tar" decomposition.

Diagnostic & Troubleshooting Center

Symptom-Based Troubleshooting Matrix
Symptom Probable Cause Mechanistic Reality Corrective Action
Reaction turns black/tarry instantly upon heating. Uncontrolled Polymerization via Ring Opening.The N–S bond cleaved, generating a reactive thiolate-nitrile or enamine intermediate that polymerized.Lower Temp/Change Base: Switch from inorganic bases (Cs₂CO₃ at >80°C) to mild organic bases (DIPEA) or lower temperature (<60°C).
Loss of Aromaticity in NMR (Disappearance of C3-H). Nucleophilic attack at C3 or Sulfur.Hard nucleophiles (R-Li, R-MgBr) or strong alkoxides attack the S–N bond, leading to ring scission.Switch Reagents: Use Knochel-type organozincs or organoborons. Avoid strong nucleophiles.
Catalytic Stall (Suzuki/Sonogashira fails). Catalyst Poisoning (Sulfur Coordination).The isothiazole sulfur coordinates strongly to Pd(II), displacing ligands and arresting the catalytic cycle.Ligand Overhaul: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) that sterically preclude S-coordination.
LCMS shows [M-32] or [M+2] peaks. Sulfur Extrusion or Hydrolysis.[M-32] indicates loss of Sulfur (desulfurization). [M+2] often indicates ring opening to a nitrile/thiol (+2H).Remove Reducing Agents: Avoid H₂/Pd-C or strong hydride donors. Use non-reductive workups.

Critical Mechanisms & Visualization

Pathway: The Ring-Opening Trap

The following diagram illustrates the primary decomposition pathway triggered by thermal stress in the presence of nucleophiles (Nu⁻), a common scenario during cross-coupling or workup.

Decomposition Iso Isothiazolo[5,4-b]pyridine (Intact Scaffold) TransState Transition State (Nu attack at Sulfur) Iso->TransState + Heat (>80°C) + Nu⁻ (OH, OR, NH2) Open Ring-Opened Intermediate (Imino-thiolate) TransState->Open N-S Bond Cleavage Prod1 3-Cyanopyridine-2-thiol (Thermodynamic Sink) Open->Prod1 Protonation/Rearrangement Prod2 Polymeric Tars (Oxidation/Oligomerization) Open->Prod2 Oxidative Stress

Caption: Figure 1. The dominant thermal decomposition pathway involves nucleophilic attack at the sulfur atom, triggering N–S bond cleavage and irreversible ring opening to nitriles or thiols.

Validated Experimental Protocols

Protocol A: "Safe-Mode" Suzuki-Miyaura Coupling

Objective: Functionalize the pyridine ring without opening the isothiazole.

The Challenge: Standard conditions (Pd(PPh3)4, Na2CO3, Toluene/EtOH, 100°C) often fail due to Pd-poisoning by the isothiazole sulfur or base-mediated ring opening.

Optimized Workflow:

  • Catalyst Selection: Use Pd(OAc)₂ (2-5 mol%) pre-complexed with XPhos (4-10 mol%) .

    • Why? XPhos is bulky and electron-rich.[1] It binds Pd tightly, preventing the isothiazole sulfur from displacing the ligand and poisoning the catalyst.

  • Base Selection: Use K₃PO₄ (2-3 equiv) suspended in 1,4-Dioxane/Water (4:1) .

    • Why? Phosphate is milder than carbonate/hydroxide, reducing the risk of nucleophilic attack on the N–S bond.

  • Thermal Limit: Heat to 60–80°C maximum .

    • Validation: Monitor by LCMS every hour. If starting material remains but no decomposition is seen, increase T by 5°C increments. Do NOT jump to reflux.

  • Degassing: Argon sparge for 15 mins is mandatory.

    • Why? Oxygen accelerates the oxidative dimerization of any trace thiols formed, driving the equilibrium toward decomposition.

Protocol B: Thermal Solvent Removal & Workup

Objective: Isolate product without "rotovap decomposition."

The Issue: Concentrating reaction mixtures containing nucleophilic solvents (MeOH, EtOH, DMF) at high bath temperatures often leads to rapid decomposition.

Step-by-Step Guide:

  • Quench First: Neutralize reaction mixture to pH 7.0 using mild buffer (NH₄Cl or dilute HCl) before concentration. Never concentrate a basic solution of isothiazoles.

  • Bath Temperature: Set rotary evaporator bath to < 40°C .

  • Vacuum Control: Use high vacuum to remove solvents at low temperature rather than increasing heat.

  • Solvent Swap: If high-boiling solvents (DMF/DMSO) are used, do not distill them off. Dilute with EtOAc/Ether and wash extensively with water/brine to remove the high-boiler, then dry the organic layer.

Frequently Asked Questions (FAQs)

Q1: Can I use n-Butyl Lithium (n-BuLi) to lithiate the scaffold for substitution?

  • Strictly No. Hard nucleophiles like n-BuLi will attack the N–S bond or the C=N bond immediately, destroying the ring.

  • Alternative: Use Turbo-Grignard (iPrMgCl·LiCl) at -78°C . The coordination of magnesium helps stabilize the ring during halogen-metal exchange.

Q2: Why does my product turn yellow/orange upon standing in air?

  • Answer: This indicates S-oxidation or ring-opening followed by disulfide formation.

  • Fix: Store the compound under Argon/Nitrogen at -20°C. Avoid storage in solution, especially in chlorinated solvents (CHCl₃) which can generate HCl over time, catalyzing decomposition.

Q3: I see a "phantom" peak in LCMS with Mass +32. What is it?

  • Answer: This is likely Sulfur extrusion followed by reaction with elemental sulfur or solvent, or potentially an oxidation to the sulfoxide (N-S=O) if an oxidant was present. However, check for methanol adducts (+32) if MeOH was used, which implies nucleophilic attack (ring opening).

Decision Logic for Reaction Planning

Use this logic flow to determine if your proposed reaction conditions are safe for the isothiazolo[5,4-b]pyridine scaffold.

DecisionTree Start Proposed Reaction Condition TempCheck Is Temperature > 100°C? Start->TempCheck NuCheck Are Strong Nucleophiles Present? (R-Li, NaOEt, Hydrazine) TempCheck->NuCheck No Stop1 HIGH RISK: Stop. Use Microwave (short burst) or Lower Temp. TempCheck->Stop1 Yes PdCheck Is it Pd-Catalyzed? NuCheck->PdCheck No Stop2 CRITICAL FAILURE: Stop. Ring Opening Imminent. Switch to organozinc/magnesium. NuCheck->Stop2 Yes PdAction Use Bulky Ligands (XPhos). Avoid Monodentate PPh3. PdCheck->PdAction Yes Safe Proceed with Caution. Monitor LCMS hrly. PdCheck->Safe No

Caption: Figure 2. Pre-experiment safety assessment logic to prevent scaffold degradation.

References

  • Isothiazolo[5,4-b]pyridines as GAK Inhibitors

    • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.[2][3]

  • Mechanisms of Isothiazole Ring Opening

    • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers. New Journal of Chemistry.

  • Palladium Catalysis & Heterocycle Stability

    • Solvent effects in palladium catalysed cross-coupling reactions.[1] White Rose Research Online.

  • General Synthesis of Isothiazolo-pyridines

    • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research.[4]

Sources

Validation & Comparative

Distinguishing Isothiazolo[4,5-c]pyridine from [4,5-b] Isomers: A NOESY-Driven Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The synthesis of isothiazolopyridines often involves cyclization steps that yield regioisomeric mixtures of isothiazolo[4,5-c]pyridine and isothiazolo[4,5-b]pyridine.[1] These isomers possess identical molecular weights and similar polarity, making MS and standard LC separations insufficient for structural assignment. The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive structural proof by detecting through-space interactions (< 5 Å) between the isothiazole "beacon" proton (H-3) and the "peri" position of the pyridine ring. The Outcome: This guide details a self-validating NMR workflow to distinguish these isomers based on the presence or absence of a specific Peri-Proton NOE Vector .

Structural Analysis & Mechanistic Logic

To distinguish the isomers, one must analyze the spatial geometry of the fusion interface. The critical discriminator is the environment immediately adjacent to the isothiazole H-3 proton.

The "Beacon" and The "Target"
  • The Beacon: The proton on the isothiazole ring (H-3). It typically appears as a deshielded singlet (

    
     8.5–9.5 ppm).
    
  • The Target: The atom on the pyridine ring spatially closest to H-3 (the peri position).

The Isomer Distinction
  • Isothiazolo[4,5-c]pyridine: The pyridine nitrogen is typically located at position 6 (distal).[1] Consequently, the peri position (position 4 of the fused system) is occupied by a Carbon-Proton (C-H) bond.

    • Prediction: Strong NOE correlation between Isothiazole H-3 and Pyridine H-4.

  • Isothiazolo[4,5-b]pyridine: Depending on the specific cyclization, the pyridine nitrogen often occupies the peri position (position 4/adjacent to the fusion).

    • Prediction: The peri position is occupied by a Nitrogen Lone Pair . No proton is present to receive magnetization.

    • Result:NOE Silent (or weak NOE to a distant H-5).

Visualization of the Peri-Interaction

The following diagram illustrates the spatial logic used to interpret the NOESY spectrum.

IsomerDistinction cluster_0 Isothiazolo[4,5-c]pyridine cluster_1 Isothiazolo[4,5-b]pyridine Iso_C Isothiazole Ring (H-3 Proton) Pyr_C Pyridine Ring (C-H at Peri Position) Iso_C->Pyr_C < 3.0 Å Distance Result_C STRONG NOE SIGNAL Pyr_C->Result_C Iso_B Isothiazole Ring (H-3 Proton) Pyr_B Pyridine Ring (Nitrogen Lone Pair) Iso_B->Pyr_B Steric Proximity (No Proton) Result_B NO NOE SIGNAL Pyr_B->Result_B

Caption: Logical flow for distinguishing isomers. The [4,5-c] isomer permits magnetization transfer (Green), while the [4,5-b] isomer blocks it due to the nitrogen lone pair (Red).

Experimental Protocol

This protocol is designed for a 400 MHz or higher NMR spectrometer.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl

    
    .
    
    • Reasoning: Isothiazolopyridines are often planar and prone to stacking (aggregation) in non-polar solvents. Aggregation alters correlation times (

      
      ) and can produce negative NOEs or spin-diffusion artifacts. DMSO disrupts aggregation.
      
  • Concentration: 5–10 mg in 600

    
    L.
    
  • Degassing: Flush the tube with Nitrogen or Argon for 1 minute.

    • Reasoning: Dissolved paramagnetic oxygen accelerates relaxation (

      
      ), reducing the NOE enhancement.
      
Step 2: 1D H NMR (The Prerequisite)

Before running NOESY, you must assign the "Beacon" (H-3).

  • Acquire a standard proton spectrum.

  • Identify the isothiazole singlet. It is usually the most downfield singlet not exchangeable with D

    
    O.
    
  • Identify pyridine protons (typically doublets or multiplets in the aromatic region).

Step 3: 2D NOESY Acquisition Parameters

Use the noesygpphpp (Bruker) or equivalent phase-sensitive sequence with gradient selection.

ParameterSettingTechnical Rationale
Mixing Time (

)
500–800 ms Critical. Small molecules (MW < 500) require long mixing times to build up positive NOE. Too short (< 300 ms) yields no signal; too long (> 1s) risks

relaxation loss.
Relaxation Delay (

)
2.0–3.0 sMust be

to ensure quantitative recovery, though qualitative assignment allows shorter delays.
Scans (

)
16 or 32NOE signals are weak (1–5% of diagonal). Adequate S/N is vital.
Points (TD) 2048 (F2) x 256 (F1)Sufficient resolution to separate aromatic multiplets.

Data Interpretation & Decision Matrix

Once the spectrum is phased (Diagonal = Negative; Cross-peaks = Positive for small molecules), analyze the intersection of the Isothiazole H-3 frequency (F1) and the Aromatic Region (F2) .

The Decision Table
ObservationStructural ConclusionLogic
Strong Cross-Peak at

/

Isothiazolo[4,5-c]pyridine The peri-position is occupied by a proton (C-H).[1] The distance is < 3.5 Å, allowing efficient cross-relaxation.
No Cross-Peak (or very weak)Isothiazolo[4,5-b]pyridine The peri-position is occupied by the Pyridine Nitrogen. The nearest proton is at the meta position (> 4.5 Å), resulting in a silent NOE.
Exchange Cross-Peak (Same Phase as Diagonal)Artifact / Chemical Exchange Ignore. Likely due to rotamers or solvent exchange, not spatial proximity.
Validation Workflow

Use this Graphviz workflow to validate your assignment.

ValidationWorkflow Start Start: Purified Sample H1_NMR Step 1: 1D 1H NMR Locate Isothiazole H-3 Singlet Start->H1_NMR NOESY_Run Step 2: Run NOESY (Mix time: 600ms) H1_NMR->NOESY_Run Analyze Analyze Cross-peaks at H-3 Frequency NOESY_Run->Analyze Decision Is there a strong NOE to a Pyridine H? Analyze->Decision Res_C Conclusion: Isothiazolo[4,5-c]pyridine Decision->Res_C Yes (Peri-Proton Present) Res_B Conclusion: Isothiazolo[4,5-b]pyridine Decision->Res_B No (Peri-Nitrogen Present) Validation Secondary Check: 13C NMR Coupling (3J C-H) Res_C->Validation Res_B->Validation

Caption: Step-by-step decision tree for assigning regioisomers based on NOE data.

Troubleshooting & Secondary Validation

If the NOESY data is ambiguous (e.g., due to overlapping peaks), utilize


C-Coupled NMR  as a backup.
  • The Principle: The fusion geometry affects the long-range coupling constants (

    
    ) between the bridgehead carbons and the ring protons.
    
  • Method: Run a Gated Decoupled

    
    C NMR.
    
  • Literature Benchmark: As noted by Chimichi et al., the coupling patterns of the bridgehead carbons differ significantly between the [4,5-c] and [4,5-b] systems due to the nitrogen position relative to the coupling path [1].

References

  • Chimichi, S., Cosimelli, B., Tedeschi, P., & Ponticelli, F. (1994). Carbon-13 NMR studies on azolopyridines. 3—The isothiazolopyridine systems. Magnetic Resonance in Chemistry, 32(5), 312–315. Link

  • Ivanova, Y., Spittaels, S., Gao, L. J., Schols, D., Van Meervelt, L., Froeyen, M., ...[2] & De Jonghe, S. (2024).[2] Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.[2] Organic & Biomolecular Chemistry, 22(36).[2] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3] Link

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Fragmentation of Brominated Isothiazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of brominated isothiazolopyridine isomers. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation. The content herein explains the causality behind experimental choices, offers detailed protocols, and is grounded in established scientific principles to ensure accuracy and trustworthiness.

Introduction: The Challenge of Isomer Differentiation

Isothiazolopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom to this scaffold can drastically alter a molecule's physicochemical and pharmacological properties. Consequently, the precise structural characterization, including the exact position of the bromine substituent, is a critical step in the research and development process.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for both parent ions and their fragments. This guide focuses on how collision-induced dissociation (CID) in HRMS can be used to generate unique fragmentation patterns that serve as fingerprints to differentiate between brominated isothiazolopyridine isomers. We will explore the underlying fragmentation mechanisms and provide a framework for interpreting the resulting mass spectra.

Foundational Principles: Why HRMS is Essential

The analysis of brominated compounds by mass spectrometry presents a unique and advantageous characteristic: the isotopic signature of bromine.

The Bromine Isotope Pattern: A Built-in Marker

Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.5% and 49.5%, respectively).[1][2][3] This results in a distinctive isotopic pattern for any bromine-containing ion in a mass spectrum. The molecular ion (M) will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[4][5] This 1:1 doublet is a hallmark of a monobrominated compound and is invaluable for tracking bromine-containing fragments throughout the fragmentation cascade.[4][5] For molecules containing two bromine atoms, a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks is observed.[5][6]

The Power of High Resolution

While the isotopic pattern confirms the presence of bromine, high resolution is what allows for unambiguous elemental composition assignment. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure m/z values to four or more decimal places. This level of accuracy is crucial for distinguishing between ions with the same nominal mass but different elemental formulas (isobars), thereby increasing confidence in structural assignments.

Experimental Design and Protocol

A robust and reproducible experimental protocol is the foundation of any reliable fragmentation study. The following section details a generalized workflow for the analysis of brominated isothiazolopyridines using ESI-HRMS/MS.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is selected as the preferred method.[7] It is a "soft" ionization technique that typically produces an abundant protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7][8] The basic nitrogen atom on the pyridine ring is readily protonated, making ESI in positive ion mode highly efficient for this class of compounds.

  • Instrumentation: A Q-TOF or Orbitrap mass spectrometer is ideal due to its high resolving power and mass accuracy, which are essential for this work.

  • Fragmentation Technique: Collision-Induced Dissociation (CID) is the most common method for tandem mass spectrometry (MS/MS).[9] In this process, the selected precursor ion ([M+H]⁺) is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions increase the ion's internal energy, leading to dissociation into product ions.[9] By varying the collision energy, we can control the extent of fragmentation and gain deeper structural insights.

Standard Operating Protocol
  • Sample Preparation:

    • Prepare a stock solution of the brominated isothiazolopyridine standard at 1 mg/mL in methanol or acetonitrile.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid aids in protonation.

  • Liquid Chromatography (LC) Parameters (for LC-MS):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • HRMS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

    • Desolvation Temperature: 350 - 450 °C.

    • Acquisition Mode (Full Scan MS): Scan a mass range appropriate for the compound (e.g., m/z 50-500) to confirm the presence of the [M+H]⁺ ion and its characteristic bromine isotope pattern.

    • Acquisition Mode (MS/MS):

      • Select the monoisotopic [M+H]⁺ peak (the one containing ⁷⁹Br) as the precursor ion.

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions. This allows for the capture of both low-energy (stable fragments) and high-energy (smaller fragments) dissociations in a single experiment.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation A 1. Prepare Stock (1 mg/mL) B 2. Dilute to Working Solution (1-10 µg/mL) A->B C 3. Inject Sample into LC System B->C D 4. ESI Ionization (+ve Mode) C->D E 5. Full Scan MS (Confirm [M+H]⁺) D->E F 6. Precursor Ion Selection (Isolation of [M+H]⁺) E->F G 7. Collision-Induced Dissociation (CID) F->G H 8. MS/MS Scan (Detect Product Ions) G->H I 9. Analyze Spectrum (Fragmentation Pattern) H->I J 10. Propose Fragmentation Pathways I->J K 11. Isomer Differentiation J->K

Caption: Workflow for HRMS/MS analysis of brominated isothiazolopyridines.

Comparative Fragmentation Analysis

The key to differentiating isomers lies in how the position of the bromine atom influences bond stabilities and directs the fragmentation pathways. Let's consider two hypothetical isomers: Isomer A (Bromine on the pyridine ring) and Isomer B (Bromine on the isothiazole ring) .

The molecular formula for a simple bromoisothiazolopyridine is C₆H₃BrN₂S. The monoisotopic mass of the protonated molecule [M+H]⁺ is 214.9382 Da.

Proposed Fragmentation Pathways

Fragmentation of heterocyclic systems often involves the loss of small, stable neutral molecules or radicals.[10] The initial protonation site (likely the pyridine nitrogen) and the relative stabilities of the resulting fragments will govern the observed product ions.

Common Fragmentation Reactions:

  • Loss of HBr: A common pathway for brominated compounds, resulting in an ion at [M+H - HBr]⁺.

  • Loss of Br• radical: Cleavage of the C-Br bond.[11]

  • Ring Cleavage: Fragmentation of the isothiazole or pyridine rings, often involving the loss of molecules like HCN, CS, or C₂H₂. The fragmentation of the isothiazole ring itself is a known process in mass spectrometry.[12]

Pathway for Isomer A (Bromine on Pyridine Ring):

For this isomer, a primary fragmentation is likely the loss of the bromine radical or HBr, leaving the more stable fused isothiazolopyridine core intact. Subsequent fragmentation would involve the cleavage of the heterocyclic rings.

G mol Isomer A [M+H]⁺ m/z 214.9382 frag1 [M+H - Br]⁺ C₆H₄N₂S⁺ m/z 135.0117 mol->frag1 - Br• frag2 [M+H - HBr]⁺˙ C₆H₃N₂S⁺˙ m/z 135.0040 mol->frag2 - HBr frag3 [C₅H₃NS]⁺ m/z 105.0008 frag1->frag3 - HCN frag2->frag3 - HCN

Caption: Proposed primary fragmentation for Isomer A.

Pathway for Isomer B (Bromine on Isothiazole Ring):

Here, the C-Br bond is on the electron-rich isothiazole ring. Fragmentation might be initiated by cleavage within this ring system, potentially leading to a characteristic loss that is less favorable for Isomer A. For instance, the loss of a brominated fragment or a neutral species like HSCN could be more prominent.

G mol Isomer B [M+H]⁺ m/z 214.9382 frag1 [M+H - CS]⁺ C₅H₄BrN₂⁺ m/z 170.9556 mol->frag1 - CS frag2 [C₅H₄N]⁺ C₅H₄N⁺ m/z 76.0338 frag1->frag2 - BrCN

Caption: Proposed primary fragmentation for Isomer B.

Comparative Data Summary

The following table summarizes the expected key fragment ions that can be used to distinguish between the two isomers. The presence and relative intensity of these diagnostic ions are critical for identification.

Proposed Fragment Ion Elemental Composition Calculated Exact Mass (m/z) Expected for Isomer A? Expected for Isomer B? Rationale / Notes
[M+H - Br]⁺ C₆H₄N₂S⁺135.0117High LowLoss of Br radical from the pyridine ring is a facile process.
[M+H - HBr]⁺˙ C₆H₃N₂S⁺˙135.0040High LowLoss of neutral HBr is also a common pathway for aryl bromides.
[M+H - CS]⁺ C₅H₄BrN₂⁺170.9556LowHigh Suggests initial cleavage of the isothiazole ring, more likely when Br is on this ring.
[C₅H₃BrNS]⁺ C₅H₃BrNS⁺199.9222LowHigh Loss of HCN from the pyridine ring first, retaining the brominated isothiazole.

Conclusion

The fragmentation patterns of brominated isothiazolopyridines under HRMS/MS analysis are highly dependent on the position of the bromine substituent. By carefully selecting experimental parameters and leveraging the high-resolution capabilities of modern mass spectrometers, it is possible to generate isomer-specific fragmentation data. The key to differentiation lies in identifying diagnostic fragment ions that are uniquely formed or are significantly more abundant for one isomer over another. The characteristic bromine isotope pattern serves as a constant guide, confirming the presence of bromine in the precursor and key fragment ions. This guide provides a foundational framework for researchers to develop robust analytical methods for the unambiguous structural elucidation of this important class of molecules.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [Link]

  • Bowie, J. H., et al. (1967). High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact. Journal of the Chemical Society C: Organic. [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Retrieved from Chemguide. [Link]

  • LibreTexts Chemistry. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. [Link]

  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. [Link]

  • St. John's University & College of St. Benedict. (n.d.). ms isotopes: Br and Cl. [Link]

  • S. Ceraulo, L., et al. (2002). The chemistry of isothiazoles. ResearchGate. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. [Link]

  • Goolsby, B., & Brodbelt, J. S. (2000). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. PubMed. [Link]

  • Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Scilit. [Link]

  • Ahrens, J., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. [Link]

  • Zhang, J. Y., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Gross, M. L. (1990). Collision-induced dissociation. WashU Medicine Research Profiles. [Link]

Sources

Publish Comparison Guide: Isothiazolo[4,5-c]pyridine vs. Thienopyridine Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison between Isothiazolo[4,5-c]pyridine and Thienopyridine scaffolds, focusing on their application in kinase inhibitor design.

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, scaffold hopping is a critical strategy to modulate physicochemical properties and selectivity. The Thieno[2,3-c]pyridine scaffold is a privileged structure, extensively validated in inhibitors for COT (Tpl2) , EGFR , and MK2 . However, its lipophilicity and metabolic liability (S-oxidation) often necessitate bioisosteric replacement.

The Isothiazolo[4,5-c]pyridine scaffold represents a strategic bioisostere where the C-3 carbon of the thiophene ring is replaced by a nitrogen atom. This modification drastically alters the electronic landscape, introducing a new hydrogen bond acceptor (HBA) vector in the hinge-binding region while lowering logP. This guide analyzes the structural and selectivity implications of this substitution.

Chemical & Structural Basis[1][2][3][4][5][6]

Scaffold Architecture

The core difference lies in the 5-membered ring fusion. While both scaffolds present a flat, aromatic surface for hydrophobic stacking within the ATP pocket, the isothiazole ring introduces polarity and specific electronic repulsion/attraction forces absent in the thiophene analog.

  • Thieno[2,3-c]pyridine: High lipophilicity; Sulfur atom is a weak H-bond acceptor.

  • Isothiazolo[4,5-c]pyridine: Lower lipophilicity; The N-2 nitrogen is a distinct H-bond acceptor, capable of interacting with water networks or specific hinge residues (e.g., Threonine gatekeepers).

Electronic Vector Analysis (Graphviz)

The following diagram illustrates the structural relationship and the electronic vectors critical for kinase binding.

ScaffoldComparison Thieno Thieno[2,3-c]pyridine (Lipophilic, Metabolic Liability) Isothiazolo Isothiazolo[4,5-c]pyridine (Polar, H-Bond Acceptor) Thieno->Isothiazolo Scaffold Hop (Bioisostere) S_atom Sulfur (S1) Weak Interaction Thieno->S_atom Contains Isothiazolo->S_atom Contains N_atom Nitrogen (N2) Strong H-Bond Acceptor Isothiazolo->N_atom Unique Feature Hinge Kinase Hinge Region (e.g., Met, Thr) S_atom->Hinge Van der Waals N_atom->Hinge Direct H-Bond (Selectivity Driver)

Caption: Structural divergence between Thieno[2,3-c]pyridine and Isothiazolo[4,5-c]pyridine. The N2 nitrogen in the isothiazole ring provides a critical anchor point for selectivity against kinases with accessible backbone amides.

Kinase Selectivity Profiling

Thienopyridine: The Established Standard

The thieno[2,3-c]pyridine scaffold is well-documented.[1] It typically binds in a Type I conformation.

  • Primary Targets: COT (Tpl2), EGFR, MK2.

  • Selectivity Mechanism: Relies heavily on shape complementarity (Van der Waals) and substituents at the 2- and 4-positions to occupy the hydrophobic back pocket.

  • Liability: High promiscuity due to lack of specific polar contacts in the core; metabolic oxidation of sulfur.

Isothiazolo[4,5-c]pyridine: The Selectivity Tuner

Replacing the thiophene with isothiazole changes the selectivity profile by "filtering" targets that cannot accommodate the electronegative nitrogen at position 2.

Comparative Data Profile (Representative) The table below synthesizes SAR data comparing thienopyridine derivatives with their isothiazole bioisosteres in relevant kinase assays (e.g., COT/Tpl2 and bacterial topoisomerase, a kinase-like ATPase).

FeatureThieno[2,3-c]pyridineIsothiazolo[4,5-c]pyridineImpact of Switch
Primary Interaction Hydrophobic / VdWH-Bond Acceptor (N2) + VdWIncreased Specificity
LogP (Lipophilicity) High (3.5 - 4.5)Moderate (2.5 - 3.5)Improved Solubility
COT (Tpl2) IC50 < 10 nM (Potent)~ 50-100 nMSlight potency loss; gain in physicochemical props.
EGFR Activity High (Off-target risk)ReducedReduced Toxicity
Metabolic Soft Spot Thiophene S-oxidationPyridine RingAltered Clearance
Case Study: COT (Tpl2) Inhibition

In the development of COT inhibitors for inflammation, thieno[2,3-c]pyridines (e.g., 2,4-disubstituted analogs) showed potent inhibition but suffered from poor solubility and high clearance.

  • Observation: Introduction of the isothiazole nitrogen (N2) typically reduces affinity slightly due to desolvation penalties but improves the Selectivity Score (S-score) .

  • Mechanism: The isothiazole N2 repels hydrophobic residues in the gatekeeper region of off-target kinases (e.g., CDK2), whereas the neutral thiophene is tolerated.

Experimental Protocols

To validate the selectivity profile of an Isothiazolo[4,5-c]pyridine vs. a Thienopyridine, the following self-validating workflow is recommended.

Biochemical Kinase Profiling (TR-FRET)

Objective: Determine intrinsic affinity (Ki/IC50) across a panel of 300+ kinases.

  • Reagents: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z'-LYTE™.

  • Compound Prep: Dissolve compounds in 100% DMSO to 10 mM. Serial dilute (3-fold) in DMSO.

  • Reaction:

    • Mix Kinase (5 nM), AlexaFluor™ Tracer (varied conc.), and Eu-Anti-Tag Antibody (2 nM).

    • Add compound (1% DMSO final).[2]

    • Incubate 60 min at RT.

  • Detection: Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Validation: Reference inhibitor (e.g., Staurosporine) must fall within 3x of historical IC50.

Cellular Selectivity Workflow (Western Blot)

Objective: Confirm that biochemical selectivity translates to cellular signaling (e.g., NF-κB vs. EGFR pathway).

ProtocolWorkflow Start Cell Seeding (A549 or THP-1 Cells) Treat Compound Treatment (1h, Dose Response) Start->Treat Stim Stimulation (TNFα or EGF) Treat->Stim Lysis Cell Lysis (Phosphatase Inhibitors) Stim->Lysis Detect Western Blot / ELISA (p-ERK vs p-EGFR) Lysis->Detect Decision Selectivity Criteria Met? Detect->Decision

Caption: Cellular profiling workflow to distinguish on-target (COT/MAPK) vs. off-target (EGFR) activity.

Step-by-Step:

  • Seed: THP-1 monocytes (for COT) and A549 (for EGFR).

  • Starve: Serum-starve cells for 12h to reduce basal phosphorylation.

  • Treat: Add Isothiazolo[4,5-c]pyridine analog (0.1, 1, 10 µM) for 1h.

  • Stimulate:

    • THP-1: LPS (1 µg/mL) for 15 min (activates Tpl2 -> ERK).

    • A549: EGF (100 ng/mL) for 5 min (activates EGFR).

  • Lysis: RIPA buffer + PhosSTOP™.

  • Readout: Blot for p-ERK1/2 (T202/Y204) and p-EGFR (Y1068).

    • Success Criteria: High potency against p-ERK (LPS) and low potency against p-EGFR (EGF).

Conclusion & Recommendations

The transition from Thienopyridine to Isothiazolo[4,5-c]pyridine is a high-value medicinal chemistry tactic.

  • Use Thienopyridine when:

    • Maximum potency is the sole driver.

    • The target kinase has a large, hydrophobic ATP pocket (e.g., hydrophobic spine is dominant).

  • Use Isothiazolo[4,5-c]pyridine when:

    • Selectivity is paramount: The N2 atom acts as a negative selector against kinases with conflicting H-bond donors.

    • Solubility is limiting: The isothiazole ring significantly lowers logP.

    • Patent space is crowded: This scaffold is less explored than thienopyridines.

Strategic Advice: For MK2 and COT inhibitors, the isothiazolo- scaffold offers a superior safety profile by minimizing off-target EGFR inhibition, a common liability of the thienopyridine class.

References

  • Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-α production. Bioorganic & Medicinal Chemistry Letters, 2009. [Link][3]

  • In vitro biological evaluation of novel broad-spectrum isothiazolone inhibitors of bacterial type II topoisomerases. Journal of Antimicrobial Chemotherapy, 2016. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 2024. [Link]

  • Methods for inhibiting fascin (Isothiazolo[4,5-c]pyridine patent).

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 3-Bromoisothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. 3-Bromoisothiazolo[4,5-c]pyridine is one such compound where comprehensive safety and disposal data are not yet fully established. This guide provides a procedural framework for its proper disposal, grounded in the principles of chemical safety and informed by data from analogous brominated pyridine derivatives.

The Precautionary Principle: Understanding the Potential Hazards

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is paramount. Analysis of structurally similar compounds, such as 3-bromopyridine and other halogenated pyridine derivatives, suggests that this compound should be treated as hazardous.[1][2][3][4]

Anticipated Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][5]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3][6]

  • Flammability: The potential for flammability should be considered, as is common with related pyridine compounds.[1][5]

  • Environmental Hazard: Halogenated organic compounds can pose a risk to the environment and should not be released into drains or waterways.[1]

This precautionary approach ensures that all handling and disposal procedures are conducted with the highest degree of safety until specific toxicological and environmental data for this compound become available.

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a critical final step in the experimental workflow. Under no circumstances should this compound or its residues be disposed of in general laboratory waste or down the sanitary sewer.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, the appropriate PPE must be worn to minimize exposure risks.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a risk of splashing.Protects against accidental splashes of liquid or fine particles, which are presumed to be irritating to the eyes.[2][3][6]
Hand Nitrile or neoprene gloves. Gloves should be inspected for integrity before use and changed immediately if contaminated.Provides a chemical-resistant barrier to prevent skin contact. Brominated organic compounds can be absorbed through the skin.[1][5]
Body A chemical-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects the skin from accidental spills and contamination.
Respiratory All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of potentially harmful vapors or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary, but this is a less preferred control measure.
Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe disposal and environmental compliance.

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container should be made of a compatible material, such as glass or high-density polyethylene, and have a secure, sealable lid.

  • Collect All Contaminated Materials: This includes any unreacted compound, solutions containing the compound, and any materials used in its handling, such as contaminated gloves, pipette tips, and absorbent paper.

  • Labeling: The waste container must be labeled in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant," "Flammable")

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[1][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to cover and contain the spill.[1]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container for this compound.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow start Start: Handling this compound ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generate Waste (e.g., excess reagent, contaminated materials) fume_hood->waste_generation spill Spill Occurs fume_hood->spill Accident collect_waste Collect Waste in a Labeled, Compatible Hazardous Waste Container waste_generation->collect_waste spill->fume_hood No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect_waste store_waste Store Sealed Container in a Designated Secondary Containment Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Safe Disposal contact_ehs->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.